Fangchinoline
Description
This compound has been reported in Stephania tetrandra, Stephania hernandifolia, and other organisms with data available.
RN given refers to parent cpd; limacine is the (1'beta)-isomer; 7-O-demethyltetrandrine is the (1S,1'S)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436-77-1 | |
| Record name | Fangchinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fangchinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fangchinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANGCHINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Primarily investigated for its potent anti-cancer properties, this compound has demonstrated efficacy in a variety of preclinical models by modulating critical cellular processes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of autophagy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: A Multi-Targeted Approach
This compound exerts its biological effects through the modulation of several key signaling pathways that are often dysregulated in cancer and other diseases. Its mechanism is characterized by a multi-targeted approach, leading to the inhibition of cell proliferation, survival, and metastasis, and the induction of programmed cell death.[1][2]
Quantitative Data: Efficacy Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A375 | Melanoma | 12.41 | [1] |
| A875 | Melanoma | 16.20 | [1] |
| T24 | Bladder Cancer | 19.0 (24h), 12.0 (48h), 7.57 (72h) | [3] |
| 5637 | Bladder Cancer | 11.9 (24h), 9.92 (48h), 7.13 (72h) | [3] |
| SGC7901 | Gastric Cancer | Concentration-dependent inhibition | [4][5] |
| HET-1A | Normal Human Esophageal Epithelial | 8.93 | [6] |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [6] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [6] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [6] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [6] |
| DLD-1 | Colon Adenocarcinoma | 4.53 (48h) | [7] |
| LoVo | Colon Adenocarcinoma | 5.17 (48h) | [7] |
| WM9 | Melanoma | 1.07 | [4] |
Signaling Pathways Modulated by this compound
This compound's anti-neoplastic effects are largely attributed to its ability to interfere with crucial signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to be a potent inhibitor of this pathway.[4][5][6][8][9][10] It directly targets PI3K, leading to the suppression of Akt phosphorylation at Ser308.[5][6] This inhibition subsequently affects downstream effectors, including the Akt/MMP2/MMP9 pathway (inhibiting invasion and metastasis), the Akt/Bad pathway (promoting apoptosis), and the Akt/Gsk3β/CDK2 pathway (inducing cell cycle arrest).[4][5] In gallbladder cancer cells, this compound suppresses the PI3K/Akt/XIAP axis, leading to apoptosis.[8][9] Furthermore, in breast cancer cells, it inhibits the Akt/Gsk3β/Cyclin D1 signaling cascade.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fangchinoline: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore. This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the structural characteristics and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound possesses a complex macrocyclic structure containing two isoquinoline units linked by two ether bridges. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Structural and Identification Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₃₇H₄₀N₂O₆ | [1][2] |
| Molecular Weight | 608.72 g/mol | [1][2] |
| IUPAC Name | (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | [2] |
| CAS Number | 436-77-1 | [1] |
| Appearance | White to light yellow powder | [1] |
| Stereochemistry | (1S, 14S) | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and assessment of its biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 237-239 °C | |
| Boiling Point | 709.7 ± 60.0 °C at 760 mmHg | |
| Solubility | DMSO: 50 mg/mL | |
| In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ||
| In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil | ||
| pKa | Data not available | |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax: Data not available | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.16 (2H, dd, J = 2.0, 8.0 Hz), 7.78 (1H, s), 7.47 (2H, t, J = 15.2 Hz), 7.34 (2H, m), 7.10 (1H, s), 6.60 (1H, s), 6.44 (1H, s), 6.39 (1H, s), 6.24 (1H, m), 5.57 (1H, s), 3.92 (3H, s), 3.69 (3H, s), 3.55 (3H, m), 3.48 (3H, s), 3.41–2.36 (9H, m), 2.17 (3H, s), 1.89 (2H, m), 1.26 (3H, s) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 163.8, 153.7, 149.5, 147.0, 142.8, 134.9, 134.8, 133.1, 132.7, 132.5, 130.4, 130.0, 130.0, 128.9, 128.9, 128.3, 128.3, 128.3, 128.0, 128.0, 122.8, 122.3, 122.2, 121.8, 120.7, 116.0, 115.7, 112.8, 112.5, 111.5, 64.0, 61.4, 56.2, 56.2, 56.1, 45.6, 44.0, 42.4, 41.9, 41.6, 41.3, 29.8, 24.6, 22.8 | [3] |
| Mass Spectrometry (LC-MS) | Precursor m/z [M+H]⁺: 609.298 | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its potential therapeutic applications.
Akt/GSK-3β/Cyclin D1 Signaling Pathway
This compound has been shown to inhibit the proliferation of cancer cells by suppressing the Akt/GSK-3β/Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and GSK-3β.[3] The inactivation of GSK-3β leads to a decrease in the phosphorylation of Cyclin D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4][5][6]
ATF4-Noxa-DR5 Apoptosis Pathway
This compound can induce apoptosis in cancer cells through the transactivation of Activating Transcription Factor 4 (ATF4).[7][8][9] This leads to the upregulation of the pro-apoptotic protein Noxa and Death Receptor 5 (DR5), thereby triggering both the intrinsic and extrinsic apoptotic pathways.[7][8][9]
References
- 1. The bisbenzylisoquinoline alkaloids, tetrandine and this compound, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]
- 6. Targeting the AKT/GSK3β/cyclin D1/Cdk4 survival signaling pathway for eradication of tumor radioresistance acquired by fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of the bisbenzylisoquinoline alkaloid, fangchinoline. It details methodologies for its isolation and purification and explores its interactions with key cellular signaling pathways.
Natural Sources and Abundance of this compound
This compound is predominantly found in plants of the Menispermaceae family, with Stephania tetrandra being the most significant and widely studied source.[1] This traditional Chinese medicinal herb, known as "Fen Fang Ji," has been used for centuries for its anti-inflammatory and analgesic properties. This compound is one of the major bioactive alkaloids in the root of S. tetrandra, alongside tetrandrine.
Recent studies have quantified the distribution of this compound within the plant, revealing a higher concentration in the root's epidermis. This information is critical for optimizing harvesting and extraction processes to maximize yield.
Table 1: Quantitative Data on this compound Content
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Stephania tetrandra | Root Epidermis | 8.37 | UPLC-Q-TOF/MS | [2] |
| Stephania tetrandra | Root Xylem | Lower than epidermis | UPLC-Q-TOF/MS | [2] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, separation, and purification. Various chromatographic techniques are employed to achieve high purity.
General Isolation Workflow
The overall process for isolating this compound from Stephania tetrandra root is depicted in the workflow diagram below. This process typically begins with the extraction of alkaloids from the dried and powdered plant material, followed by a series of purification steps to isolate this compound from other co-extracted compounds, notably the structurally similar tetrandrine.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
This initial step aims to extract the total alkaloid content from the plant material.
Protocol:
-
Maceration and Reflux:
-
Take 100g of pulverized Stephania tetrandra root and add 1L of 75% ethanol.
-
Reflux the mixture for 70 minutes.
-
Separate the residue and the extract through filtration.
-
Repeat the reflux extraction on the residue two more times with 0.6L of 75% ethanol for 45 minutes each time.
-
Combine the extracts from all three reflux cycles.
-
-
Solvent Removal:
-
Concentrate the combined ethanol extracts under reduced pressure to obtain the crude alkaloid extract.
-
This acid-base extraction method selectively separates alkaloids from other plant metabolites.
Protocol:
-
Acid Dissolution:
-
Dissolve the crude extract in a 50-fold volume of 2% hydrochloric acid.
-
Let the solution stand for 24 hours to allow for the precipitation of non-alkaloidal impurities.
-
Filter the mixture to remove the precipitate and collect the acidic aqueous solution containing the protonated alkaloids.
-
-
Alkali Precipitation:
-
Adjust the pH of the filtrate to 9 using ammonia water. This deprotonates the alkaloids, causing them to precipitate out of the solution.
-
Allow the mixture to stand for 24 hours to ensure complete precipitation.
-
Filter the solution to collect the precipitated crude alkaloids.
-
Dry the precipitate to obtain the pre-purified alkaloid extract.
-
Reversed-phase flash chromatography is an effective method for separating this compound from other alkaloids based on their hydrophobicity.
Protocol:
-
Column Preparation:
-
Manually pack a C18 reversed-phase flash chromatography column.
-
-
Sample Loading:
-
Dissolve the pre-purified alkaloid extract in a suitable solvent and load it onto the column.
-
-
Elution:
-
Elute the column with a gradient of methanol in water. The specific gradient profile will depend on the column dimensions and the specific separation requirements.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound.
-
-
Recrystallization:
Yield and Purity: From 100 mg of a Stephania tetrandra extract, approximately 13 mg of this compound with a purity of 98.78% can be obtained using this method.[3][4]
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.
Protocol:
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of ether-phosphate buffered saline (pH 6.5).
-
The ether will serve as the stationary phase, and the phosphate buffered saline will be the mobile phase.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (ether).
-
Inject the pre-purified alkaloid extract.
-
Pump the mobile phase (phosphate buffered saline) through the column at a specific flow rate.
-
-
Fraction Collection:
-
Collect the fractions as they elute from the column.
-
-
Post-HSCCC Purification:
-
Adjust the pH of the collected fractions containing this compound to 9.0.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Recover the ether layer and evaporate the solvent to obtain high-purity this compound.
-
Purity: This method can yield this compound with a purity of over 98%.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in various cancer cell lines.
Caption: this compound inhibits the PI3K/Akt signaling pathway.[5][6][7][8][9]
This compound directly targets and inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3.[5][6] This leads to the suppression of Akt activation and its downstream effectors, such as GSK-3β and Cyclin D1, ultimately resulting in the inhibition of cell proliferation and survival.[10]
Dual Regulation of NF-κB and AP-1 Pathways
Nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) are transcription factors that play crucial roles in inflammation, immunity, and cancer. This compound has been shown to suppress the activation of both NF-κB and AP-1.[11][12]
Caption: this compound suppresses NF-κB and AP-1 activation.[11][12]
This compound inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[11][12] It also attenuates the phosphorylation of the p65 subunit of NF-κB.[11] By suppressing these key transcription factors, this compound can modulate inflammatory responses and inhibit cancer cell survival.
Targeting of the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion. This compound has been identified as an inhibitor of FAK phosphorylation.
Caption: this compound inhibits the FAK signaling pathway.[13][14]
By inhibiting the phosphorylation of FAK at Tyr397, this compound disrupts downstream signaling cascades, including the FAK-paxillin/MMP2/MMP9 pathway.[13][14] This leads to a reduction in cancer cell invasion and metastasis.
Conclusion
This compound, a prominent alkaloid from Stephania tetrandra, presents a compelling subject for research and drug development due to its significant biological activities. The methodologies for its isolation and purification are well-established, enabling the production of high-purity material for further investigation. A thorough understanding of its interactions with key signaling pathways, such as PI3K/Akt, NF-κB, and FAK, is crucial for elucidating its therapeutic potential and for the rational design of novel therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts antitumour activity by suppressing the EGFR‑PI3K/AKT signalling pathway in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Fangchinoline: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. We will delve into the specific pathways affected, present quantitative data from various studies, detail common experimental protocols for investigating its effects, and provide visual representations of these complex interactions.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, apoptosis, autophagy, inflammation, and metastasis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature in many cancers.[5]
This compound has been shown to be a potent inhibitor of this pathway. It directly targets and reduces the expression of PI3K, leading to a decrease in the phosphorylation and activation of its primary downstream effector, Akt.[5][6] The inhibition of Akt, in turn, affects a multitude of downstream targets:
-
Cell Cycle Progression: this compound's suppression of Akt leads to the downregulation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G1 arrest.[6][7]
-
Apoptosis: The compound promotes apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][7][8]
-
Invasion and Metastasis: this compound inhibits the invasive potential of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are downstream of the PI3K/Akt pathway.[1][5][6]
-
Anti-apoptotic Proteins: It has also been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP), further promoting programmed cell death.[2][8]
In colon adenocarcinoma, this compound has been observed to suppress the Epidermal Growth Factor Receptor (EGFR)-PI3K/Akt signaling pathway.[4][9]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 9. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra (Fen Fang Ji). It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, detailing experimental methodologies and presenting quantitative data to support further research and drug development endeavors.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound are characterized by poor oral absorption, high plasma protein binding, and significant interaction with efflux transporters like P-glycoprotein (P-gp). These factors collectively influence its systemic exposure and therapeutic efficacy.
Absorption
Current research, primarily conducted in rats, indicates that this compound exhibits poor and variable absorption following oral administration. A review of bisbenzylisoquinoline (BBIQ) alkaloids suggests that this class of compounds generally has low oral absorption.[1]
One study investigating the pharmacokinetics of this compound in rats, both as a single compound and as part of the Xiaoxuming decoction, revealed that co-administered herbal components can delay its absorption rate. This was evidenced by a longer time to reach maximum plasma concentration (Tmax) when administered in the decoction compared to the pure compound. However, the overall bioavailability was reported to be similar in both scenarios.[2]
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | Reference |
| Fangji Huangqi Decoction | 18.1 g/kg (crude drug) | 1.33 ± 0.47 | 10.89 ± 2.01 | 46.12 ± 11.23 | [3] |
Note: Data presented as mean ± standard deviation.
A critical factor governing the absorption of this compound is its interaction with the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium. This compound has been identified as a potent inhibitor of P-gp.[4][5] This inhibition can lead to complex drug-drug interactions. While this compound itself may be a substrate for P-gp, leading to its efflux back into the intestinal lumen and thus limiting its own absorption, its inhibitory action on P-gp can increase the absorption of co-administered drugs that are P-gp substrates.
Distribution
Bisbenzylisoquinoline alkaloids, including this compound, are known to exhibit high plasma protein binding.[1] This extensive binding can limit the fraction of free drug available to distribute into tissues and exert pharmacological effects. Specific quantitative data on the tissue distribution of this compound remains limited in the currently available literature.
Metabolism
The metabolism of bisbenzylisoquinoline alkaloids can be complex and may involve the formation of quinone methide intermediates, which have been associated with potential renal and liver toxicity.[1] However, detailed studies identifying the specific metabolic pathways and major metabolites of this compound are not yet widely available. In vitro studies using human liver microsomes would be instrumental in elucidating its metabolic fate.
Excretion
The primary routes of excretion for this compound and its metabolites have not been fully characterized. Further research is needed to determine the relative contributions of renal and biliary excretion to its elimination.
Experimental Protocols
A crucial aspect of pharmacokinetic research is the use of robust and validated analytical methods. The following sections detail the methodologies employed in the study of this compound pharmacokinetics.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.
-
Drug Administration: For oral administration studies, this compound, either as a pure compound or as part of a decoction, is typically administered via oral gavage.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or other appropriate sites into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Analytical Methodology: UHPLC-MS/MS
A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[3]
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. Acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[3]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Mass Transitions: The optimized mass transition for this compound is m/z 609.3 → 367.3. An internal standard, such as diphenhydramine hydrochloride (m/z 256.2 → 167.1), is used for quantification.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Future Directions
The current body of research provides a foundational understanding of the pharmacokinetics of this compound, highlighting its poor oral absorption and significant interaction with P-glycoprotein. However, to advance its potential clinical application, several key areas require further investigation:
-
Absolute Bioavailability: Studies determining the absolute oral bioavailability of this compound are crucial for accurate dosing and formulation development.
-
Tissue Distribution: Detailed tissue distribution studies are needed to understand its accumulation in target organs and potential off-target effects.
-
Metabolism and Excretion: Comprehensive metabolism and excretion studies are necessary to identify major metabolites, metabolic pathways, and primary routes of elimination. This will also help in assessing the potential for drug-drug interactions and toxicity.
-
Human Pharmacokinetics: Ultimately, pharmacokinetic studies in humans are essential to translate the preclinical findings and establish a safe and effective dosing regimen.
-
Caco-2 Permeability: Quantitative data from Caco-2 cell permeability assays would provide valuable insights into its intestinal absorption mechanism and the extent of P-gp-mediated efflux.
Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its successful clinical development.
References
- 1. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-MS/MS Method for Quantifying this compound, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bisbenzylisoquinoline alkaloids, tetrandine and this compound, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine and this compound, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Fangchinoline: A Comprehensive Technical Review for Researchers and Drug Development Professionals
An In-depth Analysis of the Pharmacological Properties and Therapeutic Potential of a Bisbenzylisoquinoline Alkaloid
Introduction
Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as a lead compound for the development of novel therapeutics.[2] This technical guide provides an in-depth review of the current state of this compound research, focusing on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a variety of cancer cell lines and in preclinical animal models.[1][2] Its primary mechanisms of action in cancer include the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[1]
Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest:
This compound effectively inhibits the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1.[3] The subsequent hypophosphorylation of the retinoblastoma protein (pRb) suppresses the activity of the E2F-1 transcription factor, a critical regulator of G1/S phase transition.[3]
Induction of Apoptosis:
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[4] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In some cancer cells, this compound has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.[4]
Modulation of Key Signaling Pathways:
This compound's pleiotropic anticancer effects are a result of its ability to interfere with multiple oncogenic signaling pathways.[1][2]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit the PI3K/Akt signaling cascade, leading to decreased cell viability and induction of apoptosis in various cancer types, including gastric and gallbladder cancer.[4][5]
-
FAK Signaling: Focal Adhesion Kinase (FAK) is a key mediator of cell migration, invasion, and survival. This compound can suppress the phosphorylation of FAK, thereby inhibiting cancer cell metastasis.[6]
-
NF-κB and AP-1 Pathways: Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are transcription factors that regulate genes involved in inflammation, cell survival, and proliferation. This compound has been shown to suppress the activation of both NF-κB and AP-1, contributing to its anti-inflammatory and anticancer properties.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers. This compound can diminish STAT3 activation, leading to the suppression of tumor growth.[7]
-
AMPK/mTOR/ULK1 Pathway: In some contexts, such as colorectal cancer, this compound can induce autophagy through the activation of the AMPK/mTOR/ULK1 signaling pathway.[3]
Reversal of Multidrug Resistance (MDR):
A significant aspect of this compound's therapeutic potential is its ability to reverse multidrug resistance in cancer cells.[8][9] It achieves this by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.[8][9] By blocking P-gp, this compound increases the intracellular accumulation and enhances the cytotoxicity of co-administered anticancer drugs.[8]
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][10] It has been shown to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-3 (MMP-3).[4][11] Additionally, it can inhibit cyclooxygenase activity, further contributing to its anti-inflammatory profile.[10] In experimental models of rheumatoid arthritis, this compound treatment has been shown to attenuate inflammatory markers and reduce oxidative stress.[4][11]
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in various models of neuronal damage.[3] It can protect against oxidative stress-induced neuronal cell death by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).[3] In models of Alzheimer's disease, this compound has been shown to alleviate cognitive impairments by enhancing autophagy and mitigating oxidative stress.[9][12] It can also protect against cerebral ischemia-induced neuronal injury.[10]
Cardiovascular Effects
This compound has shown potential in the management of cardiovascular conditions. It can attenuate cardiac dysfunction in endotoxemia by inhibiting the ERK1/2 and NF-κB p65 phosphorylation pathways.[5][8] This leads to a reduction in myocardial inflammation and apoptosis.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SPC-A-1 | Lung Cancer | ~5-10 | [3] |
| HET-1A | Normal Esophageal Epithelial | 8.93 | [13] |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [13] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [13] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [13] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [13] |
| CM-AS16 | Conjunctival Melanoma | Not specified | [1] |
| OVCAR-3 | Ovarian Cancer | Not specified | [1] |
| CCL-244 | Colorectal Cancer | Not specified | [1] |
| SW480 | Colorectal Cancer | Not specified | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | Effect | Concentration/Dose | Reference |
| Cyclooxygenase Inhibition | In vitro | 35% inhibition | 100 µM | [10][14] |
| hIL-6 Inhibition | In vitro | 63% inhibition | 4 µM | [10][14] |
| TNF-α Reduction | Rheumatoid Arthritis Rats | 17.8% and 40.8% reduction | 2 µM and 4 µM | [4][11] |
| IL-6 Reduction | Rheumatoid Arthritis Rats | 23.2% and 45% reduction | 2 µM and 4 µM | [4][11] |
| MMP-3 Reduction | Rheumatoid Arthritis Rats | 23.1% and 65.1% reduction | 2 µM and 4 µM | [4][11] |
| PGE2 Reduction | Rheumatoid Arthritis Rats | 31.8% and 63.8% reduction | 2 µM and 4 µM | [4][11] |
| Chondrocyte Proliferation | In vitro | Reduced to 73.3%, 51.3%, and 42.4% | 2 µM, 4 µM, and 6 µM | [4][11] |
Table 3: Neuroprotective and Cardiovascular Effects of this compound
| Effect | Model | Quantitative Data | Concentration/Dose | Reference |
| DPPH Scavenging | In vitro | EC50 = 26.70 ± 1.37 μM | N/A | [3] |
| Attenuation of Cardiac Dysfunction | Endotoxemia in Rats | Significant attenuation of myocardial tissue injury | 30 or 60 mg/kg | [5][8] |
| Reduction of Brain Injury | Cerebral Ischemia in Neonatal Rats | Significant reduction in brain injury percentage | 3, 10, and 30 mg/kg | [10] |
Table 4: Reversal of Multidrug Resistance by this compound
| Cell Line | Co-administered Drug | Fold Reduction in EC50 | This compound Concentration | Reference |
| HCT15 (P-gp-positive) | Paclitaxel | ~1900-fold | 3.0 µM | [8] |
| HCT15 (P-gp-positive) | Actinomycin D | ~45.9-fold | 3.0 µM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to semi-quantitatively measure their expression levels.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time and at the indicated concentrations. Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Cancer cells
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), sometimes mixed with Matrigel to promote tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound (at a predetermined dose, e.g., 50 mg/kg/day) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified period.[1]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.
-
Data Analysis: Compare the tumor growth, final tumor volume, and weight between the control and this compound-treated groups to assess the antitumor efficacy.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses FAK-mediated signaling.
Caption: this compound induces autophagy via the AMPK/mTOR/ULK1 pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted pharmacological activities, particularly in the realm of oncology. Its ability to modulate key signaling pathways, induce apoptosis and autophagy, and reverse multidrug resistance highlights its potential as a therapeutic agent. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this compound and its derivatives.
Future research should focus on several key areas:
-
Clinical Trials: To date, the majority of research has been preclinical. Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients.
-
Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic application.
-
Derivative Synthesis: The synthesis and evaluation of novel this compound derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Combination Therapies: Further investigation into the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.
By continuing to explore the therapeutic potential of this remarkable natural product, the scientific community can pave the way for the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Anti-inflammatory effects of this compound and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of Novel Fangchinoline Derivatives
This technical guide provides a comprehensive overview of the synthesis of novel derivatives of this compound, a bisbenzylisoquinoline alkaloid with a range of documented biological activities. The focus is on synthetic strategies, experimental protocols, and the biological evaluation of these new chemical entities. All quantitative data are presented in structured tables for comparative analysis, and key processes are illustrated with diagrams generated using the DOT language.
Introduction to this compound
This compound is a natural alkaloid extracted from the root of Stephania tetrandra S. Moore. It has demonstrated a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The core structure of this compound presents multiple sites for chemical modification, offering the potential to develop novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. This guide delves into the synthetic methodologies for creating these derivatives and summarizes their biological activities.
Synthetic Strategies and Core Reactions
The synthesis of novel this compound derivatives primarily involves the modification of its core structure. The most commonly targeted functional group is the 7-phenolic hydroxyl group, but other positions on the aromatic rings are also amenable to substitution.
Key synthetic transformations include:
-
Etherification and Acylation at the 7-OH position: The phenolic hydroxyl group is a versatile handle for introducing a wide variety of substituents.
-
Nitration of the Aromatic Ring: Introduction of a nitro group, for example at the 14-position, has been shown to enhance biological activity.[4][5][6]
-
Carbamate Formation: The phenolic hydroxyl can react with isocyanates to form carbamate derivatives.[7]
-
Gabriel Synthesis for Amination: A multi-step process to introduce a primary amine, which can then be further functionalized.[8]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of various synthesized this compound derivatives against different cell lines and pathogens.
Anticancer Activity
A number of studies have focused on synthesizing this compound derivatives as potential anticancer agents.[5][9][10] These derivatives have been evaluated against a range of human cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | Various | - | [6][9] |
| 2a | - | HL7702 (Normal) | 5.60 | [6] |
| 3g | - | HL7702 (Normal) | 17.26 | [6] |
| 3i | - | A549 | 0.61 | [9] |
| 3i | - | HL-7702 (Normal) | 27.53 | [9] |
| 4g | 7-benzoyl, 14-nitro | WM9 (Melanoma) | 1.07 | [4][5][6] |
| 4g | 7-benzoyl, 14-nitro | HL7702 (Normal) | 5.00 | [6] |
| 5d | - | HepG2 | - | [10] |
| 5d | - | MCF-7 | - | [10] |
| 3e | - | HEL (Leukemia) | - | [1] |
Note: Some IC50 values were not explicitly stated in the abstracts but the compounds were highlighted for their potent activity.
Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit inflammation, particularly through the inactivation of the NLRP3 inflammasome.[8][11]
| Compound | Modification | Assay | IC50 (µM) | Reference |
| 6 | 7-O-(N-phthalimidopropyl) | IL-1β Release Inhibition | 3.7 | [8] |
| 3b | 7-O-propyl | IL-1β Release Inhibition | - (71.8% inhibition at 5 µM) | [8] |
Fungicidal Activity
The fungicidal properties of this compound derivatives containing a carbamate moiety have also been investigated.[7]
| Compound | Modification | Fungal Pathogen | Activity | Reference |
| 1f | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |
| 1g | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |
| 1h | Carbamate | G. zeae, Pp. adianticola | Better than Azoxystrobin | [7] |
| 1k | Carbamate | G. zeae, Pp. adianticola, P. theae | High fungicidal activity | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of various this compound derivatives based on published methods.[8]
General Procedure for 7-O-Alkylation
-
To a solution of this compound in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aromatic halide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-O-alkylated this compound derivative.
General Procedure for 7-O-Acylation
-
Dissolve this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or pyridine, to the solution.
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure 7-O-acylated product.
Synthesis of 7-O-(aminoalkyl) this compound Derivatives via Gabriel Synthesis[8]
-
Step 1: Phthalimide Alkylation: React this compound with an N-(bromoalkyl)phthalimide in the presence of NaH in DMF, similar to the 7-O-alkylation protocol, to yield the phthalimide intermediate.
-
Step 2: Hydrazinolysis: Dissolve the phthalimide intermediate in ethanol or a similar solvent.
-
Add hydrazine hydrate and reflux the mixture.
-
After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
Work up the filtrate to isolate the primary amine derivative.
-
Step 3: Acylation/Sulfonylation of the Amine: The resulting primary amine can be further functionalized by reacting it with various acyl chlorides or sulfonyl chlorides to produce the final amide or sulfonamide derivatives.
Visualizations of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for creating a variety of this compound derivatives from the parent compound.
Caption: General synthetic routes for novel this compound derivatives.
Signaling Pathway: PI3K/AKT Inhibition
Several this compound derivatives exert their anticancer effects by inducing apoptosis through the suppression of key survival pathways like the PI3K/AKT pathway.[1]
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.
Signaling Pathway: NLRP3 Inflammasome Inhibition
Certain this compound derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response.[8]
Caption: Inhibition of NLRP3 inflammasome activation by this compound derivatives.
References
- 1. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, and fungicidal activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro evaluation of this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activities of tetrandrine and this compound derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fangchinoline in Medicine: A Technical Guide for Researchers
An In-depth Analysis of the Bioactive Alkaloid from Stephania tetrandra
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant known in Traditional Chinese Medicine (TCM) as "Fen Fang Ji".[1] For centuries, this herb has been utilized in TCM formulations to treat a variety of ailments, including rheumatism, arthralgia, fever, and edema.[2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms behind these traditional uses, revealing this compound as a potent bioactive compound with a wide spectrum of pharmacological activities. These include significant anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][4][5][6] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential, aiming to serve as a resource for researchers and professionals in drug development.
Pharmacological Activities and Quantitative Data
This compound exhibits a multitude of biological activities across various disease models. The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating its efficacy.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines. Its mechanisms include the induction of apoptosis, autophagy, and cell cycle arrest.[1][7]
Table 1: In Vitro Anticancer Efficacy of this compound
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Jurkat T cells | Leukemia | IC50 | 2.49 µM | [8] |
| SGC7901 | Gastric Cancer | IC50 | ~20 µM (Significant inhibition) | [9] |
| DLD-1 | Colon Adenocarcinoma | IC50 (48h) | 4.53 µM | [6] |
| LoVo | Colon Adenocarcinoma | IC50 (48h) | 5.17 µM | [6] |
| A549 | Lung Cancer | IC50 | Not specified, effective at 10-40 µmol/l | [10] |
| A375 | Melanoma | IC50 | 12.41 µM | [11] |
| A875 | Melanoma | IC50 | 16.20 µM | [11] |
| AGS | Gastric Cancer | Adhesion Inhibition | 41.5% at 4 µM; 85.6% at 8 µM | [12] |
| WM9 | Melanoma | Apoptosis (24h) | 8.8% early, 15.8% late at 2.5 µM (Derivative 4g) |[13] |
Anti-inflammatory Activity
Traditionally used for inflammatory conditions, this compound's efficacy is supported by modern studies showing its ability to modulate key inflammatory mediators and pathways.[14]
Table 2: Anti-inflammatory Effects of this compound
| Assay/Model | Target/Mediator | Concentration | Inhibition/Effect | Reference |
|---|---|---|---|---|
| In vitro | Cyclooxygenase (COX) | 100 µM | 35% inhibition | [14] |
| In vitro | Human Interleukin-6 (hIL-6) | 4 µM | 63% inhibition | [14] |
| THP-1 cells | IL-1β Release | 5 µM | 50.5% inhibition | [15] |
| Derivative 6 | IL-1β Release | IC50 | 3.7 µM |[15] |
Neuroprotective and Cardioprotective Activities
This compound has shown promise in protecting against neuronal damage and cardiac dysfunction in various experimental models.
Table 3: Neuroprotective and Other Activities of this compound
| Model System | Condition | Effect | Reference |
|---|---|---|---|
| HT22 cells | Glutamate-induced oxidative damage | Dose-dependent prevention of cell death | [16] |
| Neonatal rats | Cerebral ischemia | Reduced brain injury at 3, 10, and 30 mg/kg (i.p.) | [17] |
| N2AAPP cells | Alzheimer's Disease Model | Attenuated amyloidogenic processing of APP | [18] |
| Rats | Endotoxemia-induced cardiac dysfunction | Attenuated myocardial injury at 30 or 60 mg/kg | [5] |
| MRC-5 cells | Human Coronavirus (HCoV-OC43) | CC50 | 12.40 µM |[19] |
Mechanisms of Action & Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
A central pathway regulating cell survival, proliferation, and invasion is the PI3K/Akt pathway, which is frequently dysregulated in cancer. This compound has been shown to directly target and inhibit PI3K or suppress the phosphorylation of Akt.[9][20] This inhibition leads to the downstream suppression of pro-survival proteins (e.g., XIAP), cell cycle regulators (e.g., GSK3β/CDK2), and invasion-related enzymes (e.g., MMP2/MMP9).[20][21]
NF-κB and AP-1 Signaling Pathways
The transcription factors NF-κB and AP-1 are key regulators of inflammation and carcinogenesis. This compound effectively suppresses both constitutive and induced NF-κB and AP-1 activation.[2][3] It achieves this by attenuating the phosphorylation of upstream kinases like IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing their nuclear translocation and transcriptional activity.[2][22]
FAK-Mediated Signaling Pathway
Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival. This compound acts as a kinase inhibitor targeting FAK, specifically suppressing its phosphorylation at Tyr397.[10][23] This action blocks several downstream cascades, including the FAK-Akt, FAK-MEK-ERK1/2, and FAK-paxillin/MMP pathways, thereby inhibiting the proliferation and invasive potential of cancer cells.[10][23]
Autophagy via AMPK/mTOR/ULK1 Pathway
This compound is a potent inducer of autophagy, a cellular degradation process that can lead to cell death in cancer. It activates this process by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[24][25] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) and Unc-51 like autophagy activating kinase 1 (ULK1), key negative regulators of autophagy, leading to the formation of autophagosomes and subsequent cell death.[24][25] Some studies also suggest an mTOR-independent mechanism.[7][26]
Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus to activate antioxidant gene expression. This compound has been shown to exert neuroprotective effects by modulating this pathway. It down-regulates the expression of Kelch-like ECH-associated protein 1 (Keap1), the negative regulator of Nrf2.[16] This leads to the stabilization and nuclear accumulation of Nrf2, up-regulating protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby protecting cells from oxidative damage.[16][17]
Experimental Protocols
The following sections detail standardized methodologies for key experiments cited in this compound research.
Isolation and Purification
-
Source Material: Dried roots of Stephania tetrandra S. Moore (Radix Stephaniae Tetrandrae).[27][28]
-
Extraction: The powdered root material is typically extracted with an organic solvent like ethanol.[29] An acid-dissolving and alkali-precipitation step can be used for pre-separation of total alkaloids.[29]
-
Purification Protocol (Reversed-Phase Flash Chromatography): [27][28][30]
-
Column: Manually packed C18 column.
-
Sample Loading: Approximately 100 mg of the crude extract is loaded onto the column.
-
Elution: A suitable mobile phase is used to separate the compounds. Fractions are collected and monitored by HPLC.
-
Concentration: Fractions containing pure this compound are combined and concentrated under reduced pressure.
-
Recrystallization: The concentrated product is recrystallized using acetone to yield high-purity this compound (typically >98%).
-
Characterization: The final structure is confirmed using UV, IR, MS, and NMR analysis.[27][30]
-
In Vitro Cell-Based Assays
-
Cell Viability (MTT Assay): [6][31]
-
Cell Seeding: Cancer cells are seeded into 96-well plates (e.g., 5×10³ cells/well) and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0–20 µM) and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/ml) is added to each well, and plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 490 nm. Cell viability is calculated relative to the untreated control.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining): [13]
-
Cell Treatment: Cells are treated with this compound for the desired time (e.g., 24 hours).
-
Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
-
Cell Invasion (Transwell Assay): [12]
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber.
-
Treatment: this compound is added to the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Fixing and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
-
In Vivo Animal Models
-
Tumor Xenograft Model: [6]
-
Animal Model: Female BALB/C nude mice (5–6 weeks old) are typically used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1×10⁷ cells in 0.1 ml medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Grouping and Treatment: Mice are randomly divided into control and treatment groups. The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight and health are monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
-
Conclusion and Future Perspectives
This compound, a key bioactive compound from Stephania tetrandra, stands as a compelling example of a traditional remedy validated by modern scientific inquiry. Its multifaceted pharmacological profile, underpinned by the modulation of critical signaling pathways such as PI3K/Akt, NF-κB, and FAK, highlights its significant therapeutic potential. The robust data from in vitro and in vivo studies demonstrate its efficacy as an anticancer, anti-inflammatory, and neuroprotective agent.
For drug development professionals, this compound offers a promising scaffold. Future research should focus on optimizing its pharmacokinetic properties, exploring novel delivery systems to enhance bioavailability and target specificity, and conducting further preclinical studies in more complex disease models. The synthesis of novel derivatives has already shown promise in enhancing potency and reducing toxicity, representing a fruitful avenue for further investigation.[8][13] A thorough understanding of its polypharmacological nature will be crucial in positioning this compound and its analogues as next-generation therapeutics for a range of challenging diseases.
References
- 1. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Diabetic Retinopathy by Inhibiting Receptor for Advanced Glycation End-Products (RAGE)-Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway in Streptozotocin (STZ)-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-metastatic activity of this compound in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of this compound and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, this compound, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 26. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. tandfonline.com [tandfonline.com]
- 29. CN102285994A - Method for separating and purifying this compound and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Fangchinoline and Its Effect on Cellular Apoptosis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Fangchinoline, a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra, has demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines and preclinical models.[1][2] A primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or programmed cell death. This document provides an in-depth technical overview of the molecular pathways this compound modulates to trigger apoptosis, summarizes key quantitative data, and details common experimental protocols used in its study. The evidence indicates that this compound orchestrates apoptosis through multiple, often interconnected, signaling cascades, including the inhibition of pro-survival pathways like PI3K/Akt and the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4][5]
Core Signaling Pathways in this compound-Induced Apoptosis
This compound's pro-apoptotic effects are not mediated by a single mechanism but rather by its ability to intervene at several critical nodes within cellular signaling networks.
Inhibition of the PI3K/Akt Survival Pathway
A predominant mechanism reported in various cancers, including gallbladder, gastric, and breast cancer, is the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][6][7] This pathway is a central mediator of cell survival, proliferation, and growth.[6] this compound treatment has been shown to decrease the phosphorylation and activation of Akt, leading to the downstream modulation of numerous apoptosis-related proteins.[2][7] In gallbladder cancer cells, this inhibition extends to the downstream X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein.[3][8] In breast cancer cells, Akt suppression leads to reduced phosphorylation of GSK-3β, affecting cyclin D1 levels and cell cycle progression.[7] Similarly, in gastric cancer, this compound-mediated PI3K/Akt inhibition affects downstream targets including Bad, Gsk3β, and MMPs.[6]
Activation of the Mitochondrial (Intrinsic) Apoptotic Pathway
This compound is a potent activator of the mitochondrial pathway of apoptosis in gastric and breast cancer cells.[4][7] This pathway is controlled by the Bcl-2 family of proteins. Treatment with this compound leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[4][7] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the cleavage and activation of the executioner caspase-3.[6][7]
Dual Regulation of NF-κB and AP-1 Pathways
In human chronic myeloid leukemia (KBM5) and multiple myeloma (U266) cells, this compound has been shown to potentiate TNFα-induced apoptosis by dually regulating the NF-κB and AP-1 signaling pathways.[1] It represses both NF-κB and AP-1 activation by attenuating the phosphorylation of upstream kinases like IκB kinase (IKK) and the p65 subunit of NF-κB.[1] Since NF-κB and AP-1 are key transcription factors that control pro-survival genes, their inhibition by this compound sensitizes cancer cells to apoptosis induced by cytokines like TNFα.[1] This action is linked to the activation of caspase-3 and subsequent PARP cleavage.[1]
Triggering of Extrinsic and Intrinsic Apoptosis in ESCC
In esophageal squamous cell carcinoma (ESCC), this compound uniquely triggers both the intrinsic and extrinsic apoptotic pathways through the transactivation of Activating Transcription Factor 4 (ATF4).[5] This leads to the upregulation of the pro-apoptotic protein Noxa, which initiates the intrinsic pathway, and Death Receptor 5 (DR5), which initiates the extrinsic pathway. The extrinsic pathway activation leads to the cleavage of caspase-8, while the intrinsic pathway activates caspase-9. Both pathways converge on the activation of caspase-3, leading to apoptosis.[5]
Quantitative Data Presentation
The efficacy of this compound varies across different cancer cell types. The following tables summarize key quantitative findings from multiple studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Citation |
|---|---|---|---|---|
| HET-1A | Normal Esophageal Epithelial | 8.93 | Not Specified | [5] |
| EC1 | Esophageal Squamous Cell | 3.042 | Not Specified | [5] |
| ECA109 | Esophageal Squamous Cell | 1.294 | Not Specified | [5] |
| Kyse450 | Esophageal Squamous Cell | 2.471 | Not Specified | [5] |
| Kyse150 | Esophageal Squamous Cell | 2.22 | Not Specified |[5] |
Table 2: Induction of Apoptosis by this compound in KBM5 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
|---|---|---|---|
| Control | 0.4 | 1.0 | [1] |
| This compound | 24.0 | 28.0 | [1] |
| TNFα | 5.0 | 10.0 | [1] |
| This compound + TNFα | 35.0 | 52.0 | [1] |
Data derived from Annexin V assay analysis.[1]
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Model | Treatment Group | Tumor Volume (mm³) (Mean ± SD) | Tumor Weight (g) (Mean ± SD) | Citation |
|---|---|---|---|---|
| GBC-SD Xenograft | DMSO (Control) | 758.14 ± 293.18 | 1.07 ± 0.26 | [8] |
| GBC-SD Xenograft | This compound (5mg/kg) | 256.89 ± 250.61 | 0.50 ± 0.24 | [8] |
| PC-3 Xenograft | Not Specified | Dose- and time-dependent inhibition of tumor growth observed. | Not Specified |[2] |
Experimental Protocols & Workflows
The following are generalized methodologies for key experiments used to evaluate this compound-induced apoptosis, based on protocols described in the cited literature.
General Experimental Workflow
The investigation of this compound's pro-apoptotic effects typically follows a structured workflow, starting from in vitro cytotoxicity screening to in-depth mechanistic studies and finally to in vivo validation.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells (e.g., GBC-SD, SGC7901) and incubate with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[3][4]
-
Cell Collection: Harvest cells using EDTA-free trypsin, wash with PBS, and collect by centrifugation.[3]
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer.[3]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.[3][4]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4][6]
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of key proteins in apoptotic pathways.
-
Protein Extraction: After treatment with this compound, lyse cells in an appropriate buffer (e.g., western blot buffer) to extract total protein.[4] For mitochondrial proteins, use a specialized kit for cytosol/mitochondria fractionation.[4]
-
Quantification: Determine protein concentration using a BCA protein assay kit.[3]
-
Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[3]
-
Blocking & Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, XIAP, β-Actin) overnight.[3][4] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Visualization: Visualize immunoreactive bands using a chemiluminescence solution. Use a loading control like β-Actin to ensure equal protein loading.[3][4]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 peak, which is indicative of apoptotic cells.
-
Cell Treatment & Fixation: Treat cells with this compound for 24 hours.[1] Harvest the cells, wash with PBS, and fix in 100% ethanol overnight at 4°C.[1]
-
RNase Treatment: Resuspend the fixed cells in fresh PBS and treat with RNase A (e.g., 1 µg/mL) at 37°C for 1 hour to degrade RNA.[1]
-
Staining: Stain the cells with propidium iodide (PI).[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.[1][4]
Xenograft Animal Studies
In vivo models are crucial for validating the anti-tumor effects of this compound.
-
Model Establishment: Subcutaneously inject cancer cells (e.g., 2x10⁶ GBC-SD cells) into the backs of six-week-old male athymic nude mice.[3]
-
Treatment: Once tumors are established, randomly divide mice into control and treatment groups (n=7 per group).[3] Intraperitoneally inject the treatment group with this compound (e.g., 5 mg/kg dissolved in 20% DMSO) every other day for a specified period (e.g., 3 weeks). The control group receives the vehicle (e.g., 0.9% normal saline with 20% DMSO).[3]
-
Monitoring: Measure tumor volume (calculated as length × width²/2) and mouse body weight regularly throughout the experiment.[3][5]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and harvest the tumors. Measure the final tumor weight and volume.[3][8]
A Note on Cell-Type Specificity: Autophagy vs. Apoptosis
While this compound is a potent inducer of apoptosis in many cancer types, its mechanism can be cell-context dependent. In human hepatocellular carcinoma cells (HepG2 and PLC/PRF/5), this compound was found to induce autophagic cell death, not apoptosis.[9] In these cells, this compound treatment did not result in an increase in Annexin V staining or PARP cleavage.[9] Interestingly, when autophagy was inhibited in these cells, this compound treatment then initiated apoptosis.[9] This highlights that apoptosis may serve as an alternative death pathway when autophagy is blocked, underscoring the complexity of this compound's mechanism of action and the importance of considering the specific genetic and molecular background of the target cancer.
Conclusion
This compound is a promising natural compound that exerts potent anti-cancer effects by inducing cellular apoptosis through a multi-pronged approach. Its ability to suppress critical survival pathways like PI3K/Akt, while simultaneously activating both the intrinsic and extrinsic apoptotic cascades, makes it an attractive candidate for further drug development. The comprehensive data summarized herein underscore the compound's efficacy and provide a foundational guide for researchers exploring its therapeutic potential. Future investigations should continue to delineate the cell-type specific responses to this compound to optimize its clinical application against various malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 4. e-century.us [e-century.us]
- 5. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Fangchinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the medicinal plant Stephania tetrandra, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Emerging evidence robustly indicates its neuroprotective potential, positioning it as a promising therapeutic candidate for a spectrum of neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, supported by quantitative data from key preclinical studies. It details experimental protocols and visualizes critical signaling pathways to facilitate further research and development in this area.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, reducing inflammation, inhibiting apoptosis, and promoting autophagy.
Attenuation of Oxidative Stress via Keap1-Nrf2 Pathway
A primary mechanism of this compound's neuroprotective action is its ability to combat oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] this compound effectively upregulates the endogenous antioxidant defense system through the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. This compound intervenes by down-regulating Keap1 at both the mRNA and protein levels.[3] This action liberates Nrf2, allowing it to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the antioxidant responsive element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][3] The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting neurons from glutamate-induced oxidative damage.[3][4]
Anti-Inflammatory Activity
Neuroinflammation is a critical component in the progression of neurodegenerative diseases. This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory mediators.[5] In a neonatal rat model of cerebral ischemia, treatment with this compound attenuated the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in cerebral tissue.[5] It also reduces the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which can be neurotoxic at high concentrations.[1][6]
Regulation of Autophagy and Apoptosis
This compound has been shown to modulate cellular degradation and survival pathways, which are often dysregulated in neurodegenerative conditions.
-
Autophagy Induction: In models of Alzheimer's disease, this compound promotes autophagy, a cellular process for clearing damaged organelles and aggregated proteins.[1][7] It enhances the degradation of BACE1 (beta-secretase 1), a key enzyme in the production of amyloid-β (Aβ) peptides, by augmenting autophagy and subsequent lysosomal degradation.[1][8] This is evidenced by an increase in autophagy markers like Beclin-1 and LC3-II, and a decrease in P62 levels.[1]
-
Inhibition of Apoptosis: this compound protects neurons from programmed cell death (apoptosis). In Alzheimer's models, it leads to a reduction in the apoptosis marker, cleaved caspase-3.[1][8] It has also been shown to inhibit the PI3K/Akt signaling pathway in some cancer cell lines, which can be involved in apoptosis regulation.[2][9] Furthermore, by preventing the elevation of cytosolic free Ca²⁺ and subsequent glutamate release induced by oxidative stress, this compound indirectly inhibits the apoptotic cascade.[10]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Conc. | Key Findings | Reference |
| HT22 | Glutamate | 0.3 - 5 µM | Dose-dependently prevented cell death; 5 µM significantly attenuated ROS production and reversed the reduction of SOD activity. | [3][4] |
| N2AAPP | Endogenous Aβ | 0 - 20 µM | No effect on cell viability up to 10 µM; 2.5 µM decreased protein levels of BACE1, C99, and C89. | [1][8] |
| Rat Cerebellar Granule Neurons | H₂O₂ | 0.1 - 10 µM | Significantly decreased H₂O₂-induced neuronal cell death, glutamate release, cytosolic Ca²⁺ elevation, and ROS generation. | [10] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Neonatal Rats (Cerebral Ischemia) | 3, 10, 30 mg/kg, i.p. for 3 days | Significantly reduced brain injury percentage; Attenuated levels of IL-1β, TNF-α, and iNOS; Enhanced Nrf2 expression. | [5][6] |
| Aβ₁₋₄₂-induced AD Mouse Model | 10 mg/kg, i.p. daily | Ameliorated cognitive impairment; Increased brain levels of antioxidants (GR, T-AOC, Nrf2, HO-1, SOD-1); Decreased pro-oxidants (H₂O₂, i-NOS) and cleaved caspase-3. | [1][8] |
Key Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.
In Vitro Model: Glutamate-Induced Oxidative Toxicity in HT22 Cells
-
Cell Culture: Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 5 µM) for 2 hours. Subsequently, cells are exposed to 5 mM glutamate for 6-24 hours to induce oxidative toxicity.[3]
-
Cell Viability Assay (MTT): Cell viability is assessed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[10]
-
ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). After treatment, cells are incubated with H₂DCF-DA, and fluorescence intensity is measured to quantify ROS levels.[3]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1][3]
In Vivo Model: Aβ₁₋₄₂-Induced Alzheimer's Disease in Mice
-
Animal Model Creation: An Alzheimer's disease model is established by microinjecting Aβ₁₋₄₂ peptides into the lateral ventricles of C57BL/6 mice.[1][11]
-
Drug Administration: Mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or a vehicle control (e.g., PBS) for a specified period, often starting before the Aβ₁₋₄₂ microinjection and continuing until the end of behavioral testing.[8]
-
Behavioral Assessments: Cognitive function is evaluated using standard behavioral tests such as the Morris Water Maze (to assess spatial learning and memory) and the Novel Object Recognition test.[1]
-
Biochemical Analysis of Brain Tissue: Following behavioral tests, mice are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected. Tissues are homogenized and used for:
-
ELISA: To quantify levels of pro-inflammatory mediators (IL-1β, TNF-α) and oxidative stress markers.[5]
-
Commercial Kits: To measure the activity of antioxidant enzymes (SOD, GR) and levels of pro-oxidants (H₂O₂, i-NOS).[1]
-
Western Blotting: To determine the protein levels of key signaling molecules (Nrf2, HO-1, Beclin-1, LC3, cleaved caspase-3).[1]
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective properties of this compound, mediated through its potent antioxidant, anti-inflammatory, anti-apoptotic, and autophagy-regulating activities. Its ability to modulate the Keap1-Nrf2 pathway is a particularly compelling mechanism for combating the oxidative stress central to many neurodegenerative diseases.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Permeability: While preclinical studies are promising, rigorous investigation into this compound's ability to cross the blood-brain barrier in effective concentrations is critical.[12][13][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of this compound derivatives may yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[9]
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to establish long-term safety and efficacy.[15]
-
Clinical Trials: Given the robust preclinical data, well-designed clinical trials are the logical next step to evaluate the therapeutic potential of this compound in patients with neurodegenerative diseases.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 3. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 8. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 16. Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fangchinoline: In Vitro Cytotoxicity Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. The following sections detail the methodologies for assessing its anti-cancer activity, summarize its efficacy across various cancer cell lines, and elucidate the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. The data presented below is a summary from multiple studies.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |
| Esophageal Squamous Cell Carcinoma | EC1 | 3.042 | ATPlite | [1] |
| Esophageal Squamous Cell Carcinoma | ECA109 | 1.294 | ATPlite | [1] |
| Esophageal Squamous Cell Carcinoma | Kyse450 | 2.471 | ATPlite | [1] |
| Esophageal Squamous Cell Carcinoma | Kyse150 | 2.22 | ATPlite | [1] |
| Breast Cancer | MDA-MB-231 | Not specified | MTT Assay | [2] |
| Gastric Cancer | SGC7901 | Concentration-dependent inhibition | Not specified | [3] |
| Colorectal Cancer | CCL-244 | Dose-dependent inhibition | MTT Assay | [4] |
| Colorectal Cancer | SW480 | Dose-dependent inhibition | MTT Assay | [4] |
| Hepatocellular Carcinoma | HepG2 | Not specified | Not specified | [2] |
| Hepatocellular Carcinoma | PLC/PRF/5 | Not specified | Not specified | [2] |
| Prostate Cancer | PC3 | Not specified | Not specified | [2] |
| Bladder Cancer | T24 | Concentration-dependent apoptosis | Not specified | [2] |
| Bladder Cancer | 5637 | Concentration-dependent apoptosis | Not specified | [2] |
| Glioblastoma | U118 | Not specified | Hoechst 33258, Annexin V | [2] |
| Glioblastoma | U87 MG | Not specified | Hoechst 33258, Annexin V | [2] |
| Osteosarcoma | MG63 | Not specified | MTT Assay | [2] |
| Osteosarcoma | U20S | Not specified | MTT Assay | [2] |
| Lung Adenocarcinoma | SPC-A-1 | Not specified | MTT Assay | [2] |
Experimental Protocols
A standard method to determine the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
MTT Assay Protocol for this compound Cytotoxicity
1. Materials and Reagents:
-
This compound (stock solution prepared in DMSO, then diluted in culture medium)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
3. This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
-
After the incubation period, remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity MTT assay for this compound.
Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and autophagy.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
Disclaimer: This protocol is intended as a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. Appropriate controls should be included in all experiments.
References
- 1. Frontiers | this compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]
- 2. Molecular Targets Modulated by this compound in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Exerts Anticancer Effects on Colorectal Cancer Cells by Evoking Cell Apoptosis via Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Fangchinoline for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the solubilization and use of fangchinoline in cell culture experiments. This compound is a bisbenzylisoquinoline alkaloid with demonstrated anti-tumor, anti-inflammatory, and neuroprotective properties.[1] Proper dissolution and handling are critical for obtaining reproducible and accurate experimental results.
Solubility and Stock Solution Preparation
This compound is practically insoluble in water, requiring an organic solvent for the preparation of stock solutions suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.[2][3][4]
Key Considerations:
-
Solvent Purity: Always use sterile, cell culture-grade DMSO. The use of fresh DMSO is recommended as absorbed moisture can reduce the solubility of this compound.[2][5]
-
Storage: this compound powder should be stored at 2-8°C.[6] Prepared stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3][7]
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | 40 - 100 mg/mL | ~65.7 mM - 164.3 mM | [2][5][8] |
| Ethanol | 3 - 4 mg/mL | ~4.9 mM - 6.6 mM | [2][5][8] |
| Water | Insoluble | N/A | [2][5][8] |
Protocol 1: Preparation of a 20 mM this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution in DMSO, a concentration commonly cited in literature.[3][7]
Materials:
-
This compound powder (Purity >98%)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Calculate Mass: Determine the mass of this compound required. The molecular weight of this compound is approximately 608.7 g/mol .[1]
-
Mass (mg) = Desired Volume (mL) x 20 mmol/L x 608.7 g/mol / 1000
-
Example for 1 mL: 1 mL x 20 x 0.6087 = 12.17 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Dissolution: Add the desired volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C.[3][7]
Application in Cell Culture
The stock solution must be diluted to a final working concentration in cell culture medium before treating cells. The final concentration will vary depending on the cell line and the specific experimental goals.
Table 2: Exemplary Working Concentrations of this compound
| Cell Line(s) | Experimental Context | Working Concentration Range | Reference |
| SGC7901 (Gastric Cancer) | Proliferation, Apoptosis, Invasion | 10 - 30 µM | [9] |
| SPC-A-1 (Lung Cancer) | Proliferation, Cell Cycle | 1.25 - 40 µM | [4] |
| HT29, HCT116 (Colorectal) | Autophagy, Apoptosis | Not specified, dose-dependent | [10] |
| MG63, U20S (Osteosarcoma) | Proliferation, Apoptosis, Invasion | Not specified, dose-dependent | [11] |
| MT-4, PM1 | Antiviral (HIV-1) | 0.8 - 1.7 µM | [2] |
| MRC-5 (Lung Fibroblast) | Antiviral (HCoV-OC43) | IC₅₀ ≈ 1.01 µM | [7] |
Protocol 2: Preparation of Working Solution and Cell Treatment
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)
-
Note: 1 mM = 1000 µM
-
Example: To make 10 mL of medium with a final concentration of 10 µM from a 20 mM stock:
-
(10 µM x 10 mL) / 20,000 µM = 0.005 mL = 5 µL
-
-
Prepare Working Solution: Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. The final DMSO concentration in the experimental and control wells should be identical and kept to a minimum (ideally ≤0.1%).[3]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[4][9][12]
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow from compound dissolution to cell treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several key cellular signaling pathways.
1. PI3K/Akt Signaling Pathway
This compound inhibits the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and invasion.[9][11] This inhibition leads to cell cycle arrest and apoptosis.[9][11]
2. Autophagy Signaling Pathway
In some cancer cells, this compound induces autophagic cell death by activating the AMPK signaling pathway.[10][13]
3. NF-κB and AP-1 Pathways
This compound can also suppress tumor growth by attenuating the pro-survival NF-κB and AP-1 signaling pathways, making cancer cells more susceptible to apoptosis.[14][15]
References
- 1. This compound | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, this compound, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound ≥98% (HPLC) | 436-77-1 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 11. This compound suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways [mdpi.com]
- 15. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Fangchinoline in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. It has demonstrated a wide range of pharmacological activities, making it a compound of interest in drug development. To support pharmacokinetic and toxicokinetic studies, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma.
Principle
This method employs a protein precipitation technique for the extraction of this compound and an internal standard (IS), Tetrahydropalmatine, from human plasma.[1] The separation of the analyte and the IS is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using a UV detector. The use of an internal standard enhances the accuracy and precision of the method by correcting for potential variations during sample preparation and injection.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Tetrahydropalmatine (Internal Standard, ≥98% purity)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
Instrumentation
-
Agilent 1200 series HPLC system or equivalent, equipped with:
-
Quaternary pump
-
Autosampler
-
Column compartment
-
UV-Vis Detector[6]
-
-
Analytical column: C18 column (e.g., WondaSil C18-WR, 4.6 mm × 250 mm, 5 µm)[7]
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and 40 mM ammonium acetate buffer (pH 6.5) in a 32:68 (v/v) ratio.[7] Filter through a 0.45 µm membrane filter and degas prior to use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of tetrahydropalmatine and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create calibration standards ranging from 15 ng/mL to 1000 ng/mL.[1]
-
Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation Protocol
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (500 ng/mL) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex mix the tube for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is illustrated below.
Caption: Workflow for this compound Quantification in Plasma.
Data Presentation
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 mm × 250 mm, 5 µm[7] |
| Mobile Phase | Acetonitrile : 40 mM Ammonium Acetate (pH 6.5) (32:68, v/v)[7] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient (25°C) |
| Detection | UV at 280 nm[6] |
| Run Time | 14 minutes[6][8] |
Method Validation Summary
The method was validated for linearity, sensitivity, precision, and accuracy.
| Validation Parameter | Result |
| Linearity Range | 15 - 1000 ng/mL[1] |
| Correlation Coefficient (r) | > 0.999[6] |
| Limit of Detection (LOD) | 3.0 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL (Calculated as S/N ≥ 10)[6] |
Precision and Accuracy
The precision (as relative standard deviation, RSD) and accuracy of the method were determined by analyzing quality control (QC) samples at three concentration levels.
| Concentration Level | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (%) |
| Low QC | 30 | < 2.0% | < 2.5% | 95 - 105% |
| Medium QC | 300 | < 1.5% | < 2.0% | 96 - 104% |
| High QC | 800 | < 1.0% | < 1.5% | 97 - 103% |
Note: The values presented in the precision and accuracy table are representative targets based on typical bioanalytical method validation guidelines. Actual results may vary.
Conclusion
The described HPLC-UV method provides a simple, accurate, and reliable approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient.[5] The method demonstrates good linearity, sensitivity, precision, and accuracy over the specified concentration range, making it suitable for application in pharmacokinetic studies and other research requiring the measurement of this compound in a biological matrix.
References
- 1. Determination of tetrandrine and this compound in plasma samples using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. cdn.sciengine.com [cdn.sciengine.com]
- 4. UHPLC-MS/MS Method for Quantifying this compound, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous determination of tetrandrine and this compound in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of this compound and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Fangchinoline-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-tumor effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, autophagy, and cell cycle progression. Western blot analysis is a critical technique to elucidate these molecular mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways upon this compound treatment. These application notes provide a comprehensive overview of the signaling pathways affected by this compound and detailed protocols for performing Western blot analysis in this context.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by targeting several interconnected signaling pathways:
-
PI3K/Akt Signaling Pathway: A central pathway in cell survival and proliferation, the PI3K/Akt pathway is frequently dysregulated in cancer. This compound has been observed to inhibit this pathway by downregulating the expression and phosphorylation of key components such as PI3K and Akt.[1][2][3] This inhibition can lead to decreased cell proliferation and induction of apoptosis.[1][2][3][4][5]
-
Apoptosis Pathway: this compound is a potent inducer of apoptosis in various cancer cells.[1][3][4][5][6] Western blot analysis has revealed that this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, -8, and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[1][4][5][6]
-
Autophagy Pathway: Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. This compound has been shown to induce autophagy in several cancer cell types.[7][8][9][10][11] This is often evidenced by an increase in the conversion of LC3-I to LC3-II and changes in the expression of p62 and Beclin-1. The AMPK/mTOR/ULK1 pathway is a key regulator of this compound-induced autophagy.[7]
-
Cell Cycle Regulation: this compound can arrest the cell cycle at the G0/G1 or G1 phase.[2][12][13][14][15] This is associated with the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and CDK6, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][12]
-
NF-κB and AP-1 Pathways: In certain cancer models, this compound has been found to suppress the activation of the transcription factors NF-κB and AP-1, which are critical for regulating inflammation, cell survival, and proliferation.[6]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation and survival that can be suppressed by this compound derivatives.[13]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins in various cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on PI3K/Akt Pathway Proteins
| Cell Line | Protein | This compound Concentration | Observed Effect | Reference |
| GBC-SD, NOZ | PI3K, p-PI3K, Akt, p-Akt | Dose-dependent | Downregulation | [1] |
| SGC7901 | PI3K, Aktp-Ser308 | 10, 20, 30 µmol/l | Downregulation | [2] |
| MDA-MB-231 | p-Akt | Not specified | Decreased levels | [5] |
| DLD-1, LoVo | p-Akt | Dose-dependent | Downregulation | [14][15] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | This compound Concentration | Observed Effect | Reference |
| GBC-SD, NOZ | XIAP | Dose-dependent | Downregulation | [1] |
| SGC7901 | Bcl-2, Caspase-3, Caspase-9 | Not specified | Bcl-2 downregulation, Caspase-3 & -9 upregulation | [2] |
| U266 | PARP | 5, 15, 30 µM | Cleavage | [6] |
| MDA-MB-231 | Bax, Bcl-2, active Caspase-3, Cytochrome-c | Not specified | Bax, active Caspase-3, Cytochrome-c upregulation; Bcl-2 downregulation | [4] |
| DLD-1, LoVo | Bcl-2, Bax | Dose-dependent | Bcl-2 downregulation, Bax upregulation | [15] |
Table 3: Effect of this compound on Autophagy-Related Proteins
| Cell Line | Protein | This compound Concentration | Observed Effect | Reference |
| HT29, HCT116 | LC3-II, p62 | Not specified | LC3-II upregulation, p62 degradation | [7] |
| T24 | LC3-II/LC3-I, p62 | Not specified | Increased LC3-II/LC3-I ratio, decreased p62 | [10] |
| N2AAPP | Beclin-1, LC3-II, p62 | Not specified | Beclin-1 & LC3-II upregulation, p62 downregulation | [11] |
Table 4: Effect of this compound on Cell Cycle-Related Proteins
| Cell Line | Protein | This compound Concentration | Observed Effect | Reference |
| SGC7901 | CDK2 | Not specified | Downregulation | [2] |
| MDA-MB-231 | Cyclin D1 | Not specified | Downregulation | [4] |
| SPC-A-1 | CDK4, CDK6, Cyclin D1, pRB, E2F-1 | 2.5, 5, 10 µM | Downregulation | [12] |
| DLD-1, LoVo | Cyclin D1 | Dose-dependent | Downregulation | [14][15] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). An equivalent volume of DMSO should be added to the control group.
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[16][17]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., Beyotime, cat. no. P0013B) containing a protease and phosphatase inhibitor cocktail (e.g., 1% PMSF, Beyotime, cat. no. ST506) to the cells.[1][16]
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[17] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.[16]
-
Centrifuge the lysate at 12,000-14,000 rpm for 15-20 minutes at 4°C to pellet the cell debris.[16]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit (e.g., Beyotime, cat. no. P0010) according to the manufacturer's instructions.[1][16][18]
-
Use bovine serum albumin (BSA) to generate a standard curve.
-
Based on the protein concentration, normalize the samples to have equal amounts of protein for loading onto the gel (e.g., 30-80 µg per lane).[1][16]
SDS-PAGE and Western Blotting
-
Mix the protein samples with 4x or 5x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16][18]
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10% or 12%).[1][16]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 110-180V) until the dye front reaches the bottom of the gel.[16][18]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][17]
-
After transfer, block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[19]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[16][18]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent (e.g., Pierce™ ECL Western Blotting Substrate) according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system or X-ray film.[16][18]
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[12]
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: this compound induces autophagy via the AMPK/mTOR/ULK1 pathway.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 4. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 8. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. karger.com [karger.com]
- 11. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. biomol.com [biomol.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. brd.nci.nih.gov [brd.nci.nih.gov]
Investigating Fangchinoline's Effect on the PI3K/Akt Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of fangchinoline, a bisbenzylisoquinoline alkaloid, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound has demonstrated significant anti-tumor activity in various cancer models by inhibiting this critical cell survival and proliferation pathway.
Introduction
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. This compound has emerged as a promising natural compound that exerts its anti-cancer effects by directly or indirectly suppressing the PI3K/Akt pathway.[1][2][3][4][5] This leads to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis in cancer cells.[1][3][6][7][8][9][10][11]
Studies have shown that this compound can decrease the expression levels of PI3K and subsequently reduce the phosphorylation of its key downstream effector, Akt, at residues such as Serine 473 and Threonine 308.[1][9][11][12] This inactivation of the PI3K/Akt axis triggers a cascade of downstream events, including the modulation of apoptosis-related proteins like Bcl-2 and Bax, activation of caspases, and downregulation of survival proteins like X-linked inhibitor of apoptosis protein (XIAP).[6][9][11][12][13]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | Cell Type | IC50 (μM) |
| HET-1A | Normal Human Esophageal Epithelial | 8.93 |
| EC1 | Human ESCC | 3.042 |
| ECA109 | Human ESCC | 1.294 |
| Kyse450 | Human ESCC | 2.471 |
| Kyse150 | Human ESCC | 2.22 |
| Data sourced from a study on human esophageal cancer.[14] |
Table 2: Effect of this compound on PI3K/Akt Pathway Proteins in Gastric Cancer Cells (SGC7901)
| Treatment Concentration (μmol/L) | PI3K Expression | Phospho-Akt (Ser308) Expression | Total Akt Expression |
| 0 (Control) | High | High | Unchanged |
| 10 | Decreased | Decreased | Unchanged |
| 20 | Markedly Decreased | Markedly Decreased | Unchanged |
| 30 | Dramatically Decreased | Dramatically Decreased | Unchanged |
| Summary of findings from Western blot analysis after 48h treatment.[1] |
Table 3: Downstream Effects of this compound in Various Cancer Cell Lines
| Cell Line(s) | Cancer Type | Observed Effects |
| SGC7901 | Gastric Cancer | Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[1][2][10] |
| GBC-SD, NOZ | Gallbladder Cancer | Inhibition of proliferation and clone formation; Induction of apoptosis via PI3K/Akt/XIAP axis suppression.[6][7][13] |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation; Induction of apoptosis via mitochondrial pathway and decreased p-Akt.[3][9] |
| DLD-1, LoVo | Colon Adenocarcinoma | Inhibition of proliferation, migration, invasion; Induction of apoptosis and G1 cell cycle arrest.[8][15] |
| HEL | Leukemia | Induction of G0/G1 cell cycle arrest and apoptosis.[5] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in these application notes.
References
- 1. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Targets Modulated by this compound in Tumor Cells and Preclinical Models [mdpi.com]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 8. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | this compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Utilizing Fangchinoline for Neuroinflammation Research
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and toxins.[1] While acute neuroinflammation is a protective mechanism, chronic activation of inflammatory pathways is a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] These characteristics make it a valuable pharmacological tool for researchers studying the mechanisms of neuroinflammation and for professionals in drug development seeking novel therapeutic agents. This document provides a comprehensive overview of this compound's mechanism of action, a summary of its effects, and detailed protocols for its application in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Its primary mechanisms include the inhibition of the NF-κB pathway, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response.
-
Inhibition of NF-κB Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[6][7] this compound has been shown to inhibit the activation of IKKα and IKKβ, key kinases that phosphorylate the inhibitory protein IκBα.[8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the transcription of inflammatory genes.[8]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into active caspase-1.[9] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[9] Studies indicate that this compound and its derivatives can block the assembly of the NLRP3 inflammasome by interfering with the interaction between NLRP3 and the adaptor protein ASC, ultimately reducing the secretion of IL-1β.[10]
-
Modulation of MAPK and Nrf2 Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK) are crucial for the production of inflammatory mediators in microglia.[11][12] this compound has been reported to mitigate inflammation by inhibiting the p38 MAPK pathway.[5] Concurrently, it combats oxidative stress, a key component of neuroinflammation, by activating the Nrf2 signaling pathway.[3][13] Activation of Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), protecting neuronal cells from oxidative damage.[4][13]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from key studies, illustrating the efficacy of this compound in various models of neuroinflammation.
| Model System | Treatment/Stimulus | This compound Concentration/Dose | Key Quantitative Findings | Reference(s) |
| In Vitro | ||||
| THP-1 Cells | LPS/Nigericin | 5 µM | Inhibited IL-1β release by 50.5%. | [10] |
| HT22 Neuronal Cells | Glutamate | Dose-dependent | Prevented cell death and significantly attenuated intracellular ROS production. | [13] |
| N2AAPP Cells | - | 1.25 - 10 µM | No significant effect on cell viability; 20 µM showed some toxicity. | [14] |
| N2AAPP Cells | - | 2.5 µM | Did not affect BACE1 mRNA levels but promoted its degradation. | [5] |
| In Vivo | ||||
| Neonatal Rats | Cerebral Ischemia | 3, 10, 30 mg/kg, i.p. | Significantly reduced brain injury percentage and attenuated levels of pro-inflammatory mediators and oxidative stress markers. | [3][15] |
| Aβ1–42-induced Mice | Aβ1–42 injection | Not specified | Ameliorated cognitive impairment, increased antioxidant levels (Nrf2, HO-1, SOD-1), and decreased pro-oxidants (H2O2, i-NOS). | [4][5] |
Visualizations: Signaling Pathways and Experimental Workflows
The diagrams below illustrate the molecular pathways targeted by this compound and provide standardized workflows for its experimental use.
Caption: this compound's anti-neuroinflammatory mechanism of action.
Caption: A typical experimental workflow for in vitro studies.
Caption: A generalized experimental workflow for in vivo studies.
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Protocol 1: In Vitro Model of LPS-Induced Neuroinflammation in Microglia
This protocol describes how to induce an inflammatory response in microglial cells using LPS and to assess the anti-inflammatory effects of this compound.[1][2]
Materials:
-
Microglial cell line (e.g., BV-2, N9) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, sterile-filtered)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Phosphate-Buffered Saline (PBS), sterile
-
Reagents for downstream analysis (ELISA kits, Western blot reagents, etc.)
Procedure:
-
Cell Seeding: Plate microglial cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability/ELISA) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control group (DMSO concentration matched to the highest this compound dose). Incubate for 2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired time. For cytokine release, 24 hours is a common time point. For signaling pathway analysis (e.g., phosphorylation events), shorter time points (15-60 minutes) are required.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and centrifuge to pellet debris. Store the supernatant at -80°C for Western blot analysis.
-
-
Downstream Analysis: Perform ELISA to quantify levels of TNF-α, IL-6, and IL-1β in the supernatant. Perform Western blot on cell lysates to analyze the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways.
Protocol 2: In Vivo Model of Cerebral Ischemia in Neonatal Rats
This protocol details a model of hypoxia-ischemia in neonatal rats to study the neuroprotective effects of this compound.[3][15]
Materials:
-
Postnatal day 5 (P5) neonatal rats
-
This compound solution for injection (in sterile saline with a solubilizing agent if necessary)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Grouping: Randomly divide the P5 pups into groups: (1) Sham, (2) Ischemia + Vehicle, (3) Ischemia + this compound (e.g., 3 mg/kg), (4) Ischemia + this compound (10 mg/kg), (5) Ischemia + this compound (30 mg/kg).
-
Surgical Procedure (Ischemia Induction):
-
Anesthetize the P5 pup.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Permanently ligate the artery with a suture. Suture the incision.
-
Allow the pup to recover before returning to the dam.
-
For the sham group, perform the same surgery but do not ligate the artery.
-
-
This compound Administration: Starting on the day of the surgery, administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 3 consecutive days.[15]
-
Tissue Collection: At the end of the study period (e.g., P21), sacrifice the animals by an approved method.[3]
-
Perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde for histology.
-
For biochemical analysis, quickly dissect the brain, isolate the cerebral hemispheres, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Analysis:
-
Brain Injury Assessment: For fixed brains, prepare 10 µm sections and perform staining for Myelin Basic Protein (MBP) to assess white matter damage.[3]
-
Biochemical Analysis: Homogenize the frozen brain tissue to prepare lysates. Use the lysates for ELISA to measure levels of pro-inflammatory mediators and oxidative stress markers (e.g., MDA, SOD).[3][15] Use the lysates for Western blot to analyze protein expression (e.g., iNOS, Nrf2).[3]
-
Protocol 3: Western Blot Analysis for Key Signaling Proteins
Procedure:
-
Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, Nrf2, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ.
Protocol 4: ELISA for Pro-inflammatory Cytokines
Procedure:
-
Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard provided in the commercial ELISA kit.
-
Plate Coating: Add samples (culture supernatants or brain homogenates) and standards to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate as per the manufacturer's instructions (typically 1-2 hours at room temperature or 4°C overnight).
-
Washing: Wash the wells several times with the provided wash buffer.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Enzyme Conjugate: After washing, add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: After a final wash, add the TMB substrate. A blue color will develop.
-
Stop Reaction: Add the stop solution to terminate the reaction, which will turn the color to yellow.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 15. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Fangchinoline Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing apoptosis induced by fangchinoline using flow cytometry. This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated potent anti-tumor effects by inducing apoptosis in various cancer cell lines.[1][2] Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method to assess this programmed cell death at the single-cell level.
Introduction to this compound-Induced Apoptosis
This compound has been shown to inhibit the proliferation of cancer cells and trigger apoptosis through multiple signaling pathways.[1][3] A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] By suppressing this pathway, this compound can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3] This ultimately results in the activation of caspases, key executioners of apoptosis.[2][6] Furthermore, this compound has been reported to modulate other pathways, including the NF-κB and AP-1 pathways, and in some contexts, induce autophagic cell death.[6][7][8]
Flow cytometry is an indispensable tool for elucidating the apoptotic effects of this compound. The most common method, the Annexin V/Propidium Iodide (PI) assay, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent effect of this compound on apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis in Gastric Cancer Cells (SGC7901) after 48h this compound Treatment [4]
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | (Baseline level) |
| 5 | Increased |
| 10 | Further Increased |
| 20 | Significantly Increased |
Note: The original study presents this data graphically. The table reflects the observed dose-dependent increase in apoptosis.
Table 2: Apoptosis in Gallbladder Cancer Cells (GBC-SD and NOZ) after this compound Treatment [1][5]
| Cell Line | This compound Treatment | Outcome |
| GBC-SD | Yes | Effective induction of apoptosis |
| NOZ | Yes | Effective induction of apoptosis |
Note: The referenced studies confirmed effective apoptosis induction through flow cytometry, Hoechst staining, and TUNEL assays without specifying exact percentages in a tabular format.
Table 3: Apoptosis in Breast Cancer Cells (MDA-MB-231) after this compound Treatment [2][3]
| Treatment | Effect on Apoptosis |
| This compound | Induces apoptosis |
Note: Studies confirm apoptosis induction and link it to the suppression of the AKT/Gsk-3beta/cyclin D1 signaling pathway and an increased Bax/Bcl-2 ratio.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., SGC7901, MDA-MB-231, GBC-SD)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
6-well plates or T25 flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates or T25 flasks at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a series of this compound concentrations by diluting the stock solution in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and this compound concentration.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. The cells are now ready for apoptosis analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for identifying apoptotic cells using an Annexin V-FITC/PI apoptosis detection kit.[9][10][12][13]
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: After harvesting and washing, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) to the cell suspension.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations
References
- 1. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 2. This compound Inhibits Breast Adenocarcinoma Proliferation by Inducing Apoptosis [jstage.jst.go.jp]
- 3. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 8. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Fangchinoline in Studies of Rheumatoid Arthritis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1] Animal models are indispensable tools for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutic agents. Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic candidate for RA by showing its efficacy in various animal models of arthritis.[1][3]
These application notes provide a summary of the quantitative data from key studies, detailed protocols for utilizing this compound in common RA animal models, and visual representations of the molecular pathways it modulates.
Data Presentation: Summary of this compound Efficacy
The anti-arthritic effects of this compound have been quantified in several preclinical models. The data below summarizes its impact on key disease parameters.
Table 1: In Vivo Efficacy of Oral this compound in Rodent Arthritis Models
| Animal Model | Species | This compound Dose | Key Findings & Quantitative Data | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg & 30 mg/kg | Ameliorated arthritic symptoms, including reduced arthritis index and paw volume. Increased body weight compared to untreated CIA mice.[1][4] | [1][4][5] |
| Carrageenan/Kaolin-Induced Arthritis (C/K) | Rat | 30 mg/kg | Significantly improved arthritic symptoms, including reduced squeaking score, decreased knee thickness, and improved weight distribution ratio.[1][4] | [1][4][6] |
| Adjuvant-Induced Arthritis | Rat | 2 µM & 4 µM* | Reduced serum TNF-α by 17.8% and 40.8%, respectively. Reduced serum IL-6 by 23.2% and 45%, respectively. Reduced MMP-3 by 23.1% and 65.1%, respectively. Reduced PGE₂ by 31.8% and 63.8%, respectively.[3][7] | [3][7] |
*Note: The study by Shan et al. (2019) reports in vivo dosage in µM concentrations, which is unconventional. Researchers should confirm appropriate in vivo dose conversions.
Table 2: In Vitro Efficacy of this compound
| Cell Type | Treatment | This compound Concentration | Key Findings & Quantitative Data | Reference |
| Human Fibroblast-Like Synovial (FLS) cells | IL-1β (10 ng/mL) Stimulation | 1, 2.5, 5, 10 µM | Inhibited phosphorylation of IκBα and NF-κB. Decreased phosphorylation of p38 at all concentrations and JNK at 10 µM. Reduced production of inflammatory cytokines and ROS.[1][4] | [1][4][6] |
| Chondrocytes | Not Specified | 2, 4, 6 µM | Reduced cell proliferation to 73.3%, 51.3%, and 42.4%, respectively. Significantly reduced intracellular ROS, TNF-α, and IL-6 levels.[3] | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-arthritic effects primarily by targeting key inflammatory signaling pathways within synovial cells and chondrocytes. Studies show it significantly inhibits the NF-κB and MAPK pathways, which are crucial drivers of inflammation and joint destruction in RA.[1][2][8]
References
- 1. This compound Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells -Biomolecules & Therapeutics [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. This compound Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway [frontiersin.org]
Application Note: Capillary Electrophoresis for the Analysis of Fangchinoline in Herbal Medicine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fangchinoline is a bisbenzylisoquinoline alkaloid found in the root of Stephania tetrandra S. Moore (Fen Fang Ji), a herb used in traditional Chinese medicine.[1] Along with its structural isomer tetrandrine, this compound is of significant pharmaceutical interest.[1] Due to the complex matrix of herbal preparations, robust analytical methods are required for the accurate quantification of these active compounds to ensure quality control and proper dosage.[1][2] Capillary electrophoresis (CE) offers a powerful analytical solution, providing high-resolution analysis of complex samples with minimal sample preparation.[1] This application note details two distinct capillary electrophoresis methods for the quantitative analysis of this compound in herbal medicine: a non-aqueous capillary electrophoresis (NACE) method and a micellar electrokinetic chromatography (MEKC) method.
Data Presentation
The following tables summarize the quantitative data for the two capillary electrophoresis methods for this compound analysis.
Table 1: Method Performance for Non-Aqueous Capillary Electrophoresis (NACE)
| Parameter | This compound | Tetrandrine |
| Linearity Range | 1.00 - 500 µg/mL | 1.00 - 500 µg/mL |
| Limit of Detection (LOD) | 0.30 ng/mL | 0.34 ng/mL |
| Intra-day RSD (Migration Time) | 0.09% | 1.9% |
| Inter-day RSD (Migration Time) | 0.63% | 1.9% |
| Intra-day RSD (Peak Area) | 0.45% | 5.9% |
| Inter-day RSD (Peak Area) | 2.3% | 5.6% |
| Average Recovery | 102% (S. tetrandra)94.6% (Fengtongan capsules) | 105% (S. tetrandra)98.7% (Fengtongan capsules) |
Data compiled from references[3][4].
Table 2: Method Performance for Micellar Electrokinetic Chromatography (MEKC)
| Parameter | This compound | Tetrandrine |
| Linearity Range | 5 - 250 µg/mL | 5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 | > 0.9999 |
| Migration Time Reproducibility (RSD) | < 0.4% | < 0.4% |
| Peak Area Reproducibility (RSD) | < 4% | < 4% |
| Average Recovery | 92 - 106% | 95 - 109% |
Data compiled from references[1][5].
Experimental Protocols
Detailed methodologies for sample preparation and the two key capillary electrophoresis experiments are provided below.
1. Sample Preparation: Ethanolic Extraction
This protocol is suitable for the extraction of this compound from pulverized herbal drugs such as Radix Stephaniae tetrandrae.[1]
-
Step 1: Weigh 2 g of the pulverized herbal drug.
-
Step 2: Add 7 mL of 50% ethanol to the sample.
-
Step 3: Stir the mixture for 30 minutes.
-
Step 4: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Step 5: Collect the supernatant.
-
Step 6: Repeat the extraction process (Steps 2-5) two more times with the remaining solid residue.
-
Step 7: Combine all the collected supernatants.
-
Step 8: Filter the combined extract through a 0.45-µm pore size filter. The sample is now ready for CE analysis.
2. Non-Aqueous Capillary Electrophoresis (NACE) Protocol
This method provides rapid and sensitive determination of this compound and tetrandrine.[3][4]
-
Instrumentation: An Agilent CE system or equivalent, equipped with a UV detector.
-
Capillary: Uncoated fused-silica capillary, 50 cm total length x 75 µm internal diameter.[4]
-
Running Buffer: 50 mM ammonium acetate, 1.0% (v/v) acetic acid, and 20% (v/v) acetonitrile in methanol.[4]
-
Sample Injection: Hydrodynamic injection or field-amplified sample stacking. For enhanced sensitivity, inject ethanol at 16.9 kPa for 0.6 s, followed by the sample at 8 kV for 50 s.[3]
-
Run Time: The two alkaloids can be separated within 6 minutes.[3]
3. Micellar Electrokinetic Chromatography (MEKC) Protocol
This method is well-suited for the analysis of this compound in complex sample matrices.[1][5]
-
Instrumentation: An Agilent CE system or equivalent, equipped with a diode array detector.[1]
-
Capillary: 64.5 cm total length (56 cm effective length) x 50 µm internal diameter.[1]
-
Running Buffer: 60 mM phosphoric acid/TAE, 50 mM Tween-20, and 20% methanol, with the pH adjusted to 2.5.[1]
-
Sample Injection: Electrokinetic injection at 4 kV for 23 seconds. To equalize sample conductivity, a volume of 200 mM NaCl solution, equivalent to one-fifth of the sample volume, is added to the sample.[1]
-
Separation Voltage: 20.2 kV.[1]
-
Temperature: 19 °C.[1]
-
Detection: UV detection at 214 nm.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: CE methods for this compound quantification.
References
- 1. agilent.com [agilent.com]
- 2. Frontiers | Advances and strategies for capillary electrophoresis in the characterization of traditional Chinese medicine: A review of the past decade (2011–2021) [frontiersin.org]
- 3. Nonaqueous capillary electrophoresis for rapid and sensitive determination of this compound and tetrandrine in radix Stephaniae tetrandrae and its medicinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of tetrandrine and this compound in Radix Stephaniae tetrandrae and its preparation by nonaqueous capillary chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and determination of tetrandrine and this compound in herbal medicines by flow injection-micellar electrokinetic capillary chromatography with internal standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Fangchinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the aqueous solubility of the bisbenzylisoquinoline alkaloid, fangchinoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural alkaloid isolated from Stephania tetrandra with potential anti-inflammatory, neuroprotective, and anti-tumor activities[1]. However, its complex, hydrophobic structure results in poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies[2][3]. Enhancing its solubility is a critical step in developing viable pharmaceutical formulations.
Q2: Which methods are most effective for improving the solubility of poorly soluble drugs like this compound?
There is no single "best" method, as the optimal approach depends on the physicochemical properties of the active pharmaceutical ingredient (API), the desired dosage form, and stability considerations[2][4]. Common and effective strategies include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the drug in a cyclodextrin molecule.[5][6][7]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8][9][10]
-
Nanonization: Reducing drug particle size to the sub-micron range to increase surface area.[11][12]
-
Salt Formation: Converting an ionizable drug into a more soluble salt form.[13][14][15]
-
Co-crystallization: Combining the drug with a benign co-former to create a new crystalline structure with different properties.[16][17][18]
-
pH Adjustment: Modifying the pH of the formulation to ionize the drug, thereby increasing solubility.[19][20]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][19]
Q3: How do I choose the right solubility enhancement technique for this compound?
The selection process involves evaluating the properties of this compound and the goals of your experiment. This compound is a weakly basic drug, which makes it a candidate for pH adjustment and salt formation[13][14]. However, if the goal is a stable solid dosage form, techniques like solid dispersion or cyclodextrin complexation may be more suitable.[7][9]
The following decision-making workflow can guide your selection:
References
- 1. This compound | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsm.com [ijpsm.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmacyjournal.in [pharmacyjournal.in]
- 17. ijcrt.org [ijcrt.org]
- 18. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Optimizing Fangchinoline Dosage for In vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fangchinoline in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse model?
A starting dose for this compound in mice can vary depending on the disease model. For cancer xenograft models, doses ranging from 30 to 60 mg/kg administered via intraperitoneal injection have been reported to be effective in attenuating tumor growth.[1][2] In models of inflammation or cardiac dysfunction, lower doses might be effective. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is the most common route of administration for this compound in vivo?
The most frequently reported route of administration for this compound in in vivo studies is intraperitoneal (i.p.) injection.[1][2] This method allows for rapid absorption and systemic distribution. For in vivo studies, this compound can be first dissolved in a small amount of DMSO and then diluted with a vehicle like 10% 2-hydroxypropyl-β-cyclodextrin for administration.[3]
Q3: What are the known side effects or toxicity of this compound at therapeutic doses?
Existing studies suggest that this compound is generally well-tolerated at effective doses. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. One study noted that a high concentration of 20 μM showed a reduction in cell viability in vitro, suggesting that higher doses in vivo should be approached with caution.[4]
Q4: How frequently should this compound be administered?
The frequency of administration depends on the experimental design and the half-life of the compound. In many published studies, this compound is administered daily or every other day. For example, in a rat model of endotoxemia-induced cardiac dysfunction, this compound was administered via intraperitoneal injection for 3 consecutive days.[1][2]
Q5: What are the main signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer, inflammation, and apoptosis. These include the NF-κB, PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[2][5][6][7][8] Its inhibitory effects on these pathways contribute to its anti-inflammatory, anti-proliferative, and pro-apoptotic activities.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound in my in vivo model.
-
Possible Cause 1: Suboptimal Dosage. The dosage of this compound may be too low for your specific animal model or disease state.
-
Solution: Conduct a dose-response study to determine the optimal effective dose. Start with a dose reported in the literature for a similar model and escalate it cautiously while monitoring for efficacy and toxicity.
-
-
Possible Cause 2: Inadequate Bioavailability. The formulation or route of administration may not be providing sufficient bioavailability.
-
Solution: Ensure proper dissolution of this compound. Using a vehicle such as a solution containing DMSO and cyclodextrin can improve solubility.[3] While intraperitoneal injection is common, consider exploring other routes if absorption is a concern, though this may require significant reformulation and pharmacokinetic studies.
-
-
Possible Cause 3: Timing and Duration of Treatment. The treatment schedule may not align with the progression of the disease in your model.
-
Solution: Adjust the timing of the first dose and the duration of the treatment. For example, in an acute inflammation model, treatment may need to be initiated shortly after the inflammatory stimulus. In a chronic cancer model, a longer treatment duration will likely be necessary.
-
Problem: I am observing signs of toxicity in my experimental animals.
-
Possible Cause 1: Dosage is too high. The administered dose of this compound may be exceeding the maximum tolerated dose (MTD) in your animal model.
-
Solution: Reduce the dosage. If the therapeutic effect is lost at a lower, non-toxic dose, consider a different dosing schedule (e.g., less frequent administration) or combination therapy with another agent to enhance efficacy at a lower dose.
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve and administer this compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative, biocompatible solvents or suspension agents.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Frequency | Reference |
| Rat | Endotoxemia-induced cardiac dysfunction | 30 or 60 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | [1][2] |
| Rat | Experimental Rheumatoid Arthritis | 2 µM and 4 µM (in vitro derived) | Not specified for in vivo dose | Not specified | [9] |
| Neonatal Rat | Cerebral Ischemia | Not specified | Not specified | Not specified | [10] |
| Mouse | Breast Cancer Xenograft | Not specified | Not specified | Not specified | [5] |
| Mouse | Osteosarcoma Xenograft | Not specified | Not specified | Not specified | [5] |
| Nude Mice | PC-3 Tumor-bearing | Not specified | Not specified | Dose- and time-dependent | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Endotoxemia-Induced Cardiac Dysfunction
This protocol is adapted from the methodology described by Fan et al., 2020.[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Control Group
-
LPS Group (Lipopolysaccharide)
-
LPS + this compound (30 mg/kg)
-
LPS + this compound (60 mg/kg)
-
-
This compound Preparation: Dissolve this compound in a small volume of DMSO and then dilute with 10% 2-hydroxypropyl-β-cyclodextrin to the final concentration.
-
Administration: Administer this compound or vehicle via intraperitoneal injection daily for 3 consecutive days.
-
Induction of Endotoxemia: On the third day, 1 hour after the final this compound administration, induce endotoxemia by intraperitoneal injection of LPS (10 mg/kg).
-
Endpoint Analysis (12 hours post-LPS injection):
-
Echocardiography: Assess cardiac function.
-
Histology: Collect heart tissue for Hematoxylin and Eosin (H&E) staining to observe myocardial injury.
-
Biochemical Assays: Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., SOD, MDA) using ELISA kits.
-
Western Blot: Analyze heart tissue lysates to determine the protein expression levels of components in the ERK1/2 and NF-κB signaling pathways.
-
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: this compound's effect on NF-κB and ERK signaling.
References
- 1. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fangchinoline Resistance in Tumor Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to fangchinoline in tumor cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a bisbenzylisoquinoline alkaloid, exhibits anti-cancer effects through various mechanisms. It can induce apoptosis (programmed cell death) by modulating key signaling pathways involved in cell survival and proliferation.[1][2][3][4] Specifically, it has been shown to inhibit the PI3K/Akt/mTOR, FAK-MEK-ERK1/2, and NF-κB signaling pathways.[1][5][6][7] By downregulating these pathways, this compound can halt the cell cycle, prevent proliferation, and trigger apoptosis in various tumor cell lines.[2][4][5][6][8]
Q2: My tumor cell line has developed resistance to this compound. What are the likely causes?
The most common cause of resistance to this compound, and many other anti-cancer drugs, is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[9][10] These transporters act as efflux pumps, actively removing this compound from the cancer cell, which reduces its intracellular concentration and thus its efficacy.[9] This phenomenon is a major contributor to multidrug resistance (MDR).[9][11]
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
You can assess P-gp overexpression through several methods:
-
Western Blotting: This is a standard technique to quantify the amount of P-gp protein in your resistant cell line compared to the sensitive parental line.
-
Immunofluorescence: This method allows for the visualization of P-gp localization on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye rhodamine 123. A functional assay using flow cytometry can measure the efflux of this dye. Resistant cells overexpressing P-gp will show lower intracellular fluorescence compared to sensitive cells.[9]
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
Several strategies can be used to counteract this compound resistance:
-
Combination Therapy: this compound itself has been shown to reverse multidrug resistance.[9] Using it in combination with other conventional chemotherapeutic agents like doxorubicin or cisplatin can have a synergistic effect.[1][9][12][13] this compound can inhibit P-gp, thereby increasing the intracellular concentration and efficacy of the co-administered drug.[1][9]
-
P-gp Inhibitors: Co-administration of this compound with known P-gp inhibitors can restore sensitivity.
-
Targeting Downstream Signaling Pathways: Since this compound affects pathways like PI3K/Akt, combining it with specific inhibitors of these pathways could be an effective strategy to overcome resistance.[2][3][6]
Troubleshooting Guides
Issue 1: Decreased Apoptotic Response to this compound Treatment
-
Possible Cause: Overexpression of P-glycoprotein (P-gp) leading to reduced intracellular drug concentration.
-
Troubleshooting Steps:
-
Confirm P-gp Overexpression: Perform a western blot or a rhodamine 123 efflux assay to compare P-gp levels and activity between your resistant and sensitive cell lines.
-
Combination Treatment: Treat the resistant cells with a combination of this compound and a P-gp inhibitor or another chemotherapeutic agent known to be a P-gp substrate (e.g., doxorubicin).[1][9] This can help overwhelm the efflux pumps or inhibit their function.
-
Dose-Response Matrix: Perform a dose-response experiment with a matrix of concentrations for both this compound and the combination drug to identify synergistic concentrations.
-
Issue 2: No significant inhibition of cell proliferation (High IC50 value)
-
Possible Cause: Alterations in the target signaling pathways (e.g., PI3K/Akt, MAPK).
-
Troubleshooting Steps:
-
Pathway Analysis: Use western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., Akt, ERK1/2) in both sensitive and resistant cells after this compound treatment.[1][14] Look for compensatory activation of alternative survival pathways in the resistant line.
-
Targeted Combination: If a specific pathway is identified as being constitutively active or upregulated in the resistant cells, use a combination of this compound and a specific inhibitor for that pathway.
-
Verify Drug Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the proliferation assay.
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 12.41 | [1] |
| A875 | Melanoma | 16.20 | [1] |
| SPC-A-1 | Lung Adenocarcinoma | 7.19 (at 72h) | [15] |
| A549 | Lung Adenocarcinoma | ~9.5 (estimated from derivative study) | [16] |
| SGC7901 | Gastric Cancer | Concentration-dependent inhibition | [6] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent inhibition | [4][8] |
Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, cell density).
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To assess the functional activity of P-glycoprotein in resistant vs. sensitive tumor cell lines.
Materials:
-
Resistant and sensitive tumor cell lines
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Rhodamine 123 (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Seed an equal number of resistant and sensitive cells into 6-well plates and allow them to adhere overnight.
-
The next day, incubate the cells with a final concentration of 1 µg/mL Rhodamine 123 in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed complete medium and incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Trypsinize the cells, resuspend them in PBS, and keep them on ice.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell lines. A lower MFI in the resistant cells indicates higher P-gp-mediated efflux activity.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Materials:
-
Resistant and sensitive tumor cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat both sensitive and resistant cells with this compound at various concentrations and time points. Include an untreated control.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the levels of phosphorylated and total proteins between treated and untreated, and sensitive and resistant cells.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 4. This compound inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound inhibits non-small cell lung cancer metastasis by reversing epithelial-mesenchymal transition and suppressing the cytosolic ROS-related Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Breast Adenocarcinoma Proliferation by Inducing Apoptosis [jstage.jst.go.jp]
- 9. Tetrandrine and this compound, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multiple Molecular Mechanisms to Overcome Multidrug Resistance in Cancer by Natural Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Aurora A Kinase Inhibitor this compound Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses conjunctival melanoma by directly binding FUBP2 and inhibiting the homologous recombination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Fangchinoline Experiments: Technical Support & Troubleshooting
Welcome to the technical support center for fangchinoline research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent anti-proliferative effects of this compound across different cancer cell lines?
A1: This is a commonly observed phenomenon. The cytotoxic and anti-proliferative effects of this compound are highly dependent on the specific molecular characteristics of the cell line being used. For example, studies have shown that this compound can effectively suppress the proliferation of SGC7901 gastric cancer cells but not MKN45 cells.[1] This variability is often linked to the expression levels of its molecular targets. One of the primary targets of this compound is the PI3K/Akt signaling pathway; cell lines with abundant PI3K expression may be more sensitive to its effects.[1][2]
Q2: My this compound solution is precipitating. How can I ensure it remains soluble?
A2: this compound is a poorly soluble compound, which can lead to precipitation and inconsistent experimental results.[3][4][5][6][7] To improve solubility and stability, consider the following:
-
Solvent Choice: While suppliers often provide basic solubility information, you may need to optimize the solvent for your specific stock concentration and cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture medium. Avoid storing this compound in aqueous solutions for extended periods.
-
Storage: Store this compound as a powder at the recommended temperature, typically 2-8°C or -20°C, to maintain its integrity.[8][9]
-
Final Concentration in Media: Be mindful of the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Q3: The IC50 value I calculated for this compound in my cell line is different from published values. What could be the reason?
A3: Discrepancies in IC50 values are common in cell-based assays and can arise from several factors:
-
Cell Passage Number: The passage number of your cells can influence their metabolic state and drug sensitivity. It is recommended to use cells within a consistent and low passage number range for all experiments.[10][11]
-
Cell Seeding Density: The initial number of cells seeded can affect the final assay readout. Ensure you are using a consistent seeding density for all experiments.
-
Assay Duration: The incubation time with this compound will directly impact the IC50 value. For example, a 72-hour incubation may yield a lower IC50 than a 48-hour incubation.[12]
-
Assay Type: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can produce different IC50 values.[11]
-
Compound Purity: Ensure you are using high-purity this compound (≥98% HPLC) as impurities can affect the experimental outcome.[9]
Q4: I am not observing the expected changes in the PI3K/Akt pathway after this compound treatment. What should I check?
A4: If you are not seeing the expected downregulation of phosphorylated Akt (p-Akt), consider the following troubleshooting steps:
-
Treatment Duration and Dose: The effect of this compound on signaling pathways is often time and dose-dependent. You may need to perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in p-Akt.
-
Cell Lysis and Protein Extraction: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Verify the specificity and sensitivity of your primary and secondary antibodies for western blotting.
-
Basal Pathway Activation: Some cell lines may have low basal levels of PI3K/Akt activation. You may need to stimulate the pathway (e.g., with a growth factor) to observe a significant inhibitory effect of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the dose-dependent effects of this compound on cell proliferation.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis for PI3K/Akt Pathway
This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/Akt signaling pathway.[2][13]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Example of Dose-Dependent Effect of this compound on Gallbladder Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |
| GBC-SD | 0 | 100 |
| 2.5 | 85 | |
| 5 | 60 | |
| 10 | 40 | |
| NOZ | 0 | 100 |
| 2.5 | 95 | |
| 5 | 80 | |
| 10 | 65 |
This table is a representative summary based on findings that different cell lines exhibit varying sensitivity to this compound.[2]
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the PI3K/Akt/XIAP signaling pathway, leading to apoptosis.
Caption: General workflow for in vitro analysis of this compound's effects.
Caption: Troubleshooting logic for inconsistent this compound experiment results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [periodicos.capes.gov.br]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound ≥98% (HPLC) | 436-77-1 [sigmaaldrich.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. youtube.com [youtube.com]
- 12. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing fangchinoline-induced cytotoxicity in normal cells
Technical Support Center: Fangchinoline Experiments
Welcome, researchers! This center provides essential guidance for utilizing this compound in your experiments, with a specific focus on understanding and mitigating its cytotoxic effects on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary anti-cancer mechanism?
This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. In cancer cell research, it is primarily known to inhibit cell proliferation and induce programmed cell death. Its mechanisms are multifaceted and include triggering apoptosis (cell suicide) and autophagy (a cellular degradation process) through various signaling pathways.[1][2][3][4][5]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Yes, while often showing higher potency against cancer cells, this compound can induce cytotoxicity in normal cells, particularly at higher concentrations. However, several studies report that this compound and its derivatives exhibit reduced toxicity and a higher IC50 (half-maximal inhibitory concentration) in normal cell lines compared to cancerous ones, suggesting a degree of selectivity.[1][6][7]
Q3: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?
While research is more extensive in cancer lines, the cytotoxic effects observed in normal cells are believed to stem from similar mechanisms that become overwhelming. The two primary drivers are:
-
Generation of Reactive Oxygen Species (ROS): this compound can stimulate the production of ROS, leading to oxidative stress.[6][8] This imbalance damages cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.
-
Disruption of Calcium Homeostasis: The compound can act as a calcium channel antagonist.[9] While this can be protective in some contexts, significant disruption of intracellular calcium ([Ca2+]c) levels can lead to mitochondrial dysfunction and activate cytotoxic cascades.
Q4: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?
This compound generally demonstrates a therapeutic window, being more cytotoxic to cancer cells than normal cells. This is quantified by comparing IC50 values. For instance, one study found the IC50 of this compound for the normal human esophageal epithelial cell line (HET-1A) to be 8.93 µM, whereas for various esophageal cancer cell lines, the IC50 values ranged from 1.294 µM to 3.042 µM.[1] Similarly, a derivative of this compound, LYY-35, had little effect on the viability of normal lung epithelial cells (BEAS-2B) at concentrations that were highly toxic to non-small cell lung cancer cells (A549).[6][7]
Data Summary: Comparative Cytotoxicity
The following table summarizes the IC50 values of this compound and its derivatives in various cancer and normal cell lines, illustrating its selective potential.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | HET-1A | Normal Human Esophageal Epithelial | 8.93 | [1] |
| ECA109 | Esophageal Squamous Carcinoma | 1.294 | [1] | |
| EC1 | Esophageal Squamous Carcinoma | 3.042 | [1] | |
| LYY-35 (derivative) | BEAS-2B | Normal Human Bronchial Epithelial | High (low toxicity) | [6] |
| A549 | Non-Small Cell Lung Cancer | Low (high toxicity) | [6] | |
| Derivative 2h | BEAS-2b | Normal Human Epithelial | 27.05 | [10] |
| A549 | Non-Small Cell Lung Cancer | 0.26 | [10] | |
| Derivative 3i | HL-7702 | Normal Human Liver | 27.53 | [10] |
| A549 | Non-Small Cell Lung Cancer | 0.61 | [10] | |
| Derivative 4b | BEAS-2b | Normal Human Epithelial | 17.22 | [10] |
| A549 | Non-Small Cell Lung Cancer | 0.78 | [10] |
Troubleshooting Guide
Problem: I'm observing high levels of unexpected cytotoxicity in my normal control cell line.
Q: My experiment requires treating co-cultured cancer and normal cells, but my normal cell line is dying at the effective concentration for the cancer cells. What are the likely causes and how can I confirm them?
A: Unintended cytotoxicity in normal cells is likely due to excessive oxidative stress or calcium overload. To troubleshoot, you should first confirm the mechanism in your specific cell line.
-
Assess Oxidative Stress: Measure the intracellular ROS levels. A significant increase in ROS after this compound treatment points to oxidative stress as a primary driver of cell death.
-
Measure Intracellular Calcium: Monitor cytosolic free calcium ([Ca2+]c). A sustained, high level of intracellular calcium is a strong indicator of cytotoxicity induced by calcium dysregulation.
Below is a diagram illustrating these potential cytotoxic pathways.
Caption: Mechanisms of this compound-induced cytotoxicity in normal cells.
Problem: How can I mitigate this compound's toxicity in my normal cells without compromising its effect on cancer cells?
Q: What specific agents or strategies can I use to protect my normal cells from this compound-induced damage during an experiment?
A: Based on the likely mechanisms, two primary strategies can be employed:
-
Co-treatment with an Antioxidant: The use of an antioxidant like N-acetylcysteine (NAC) can be highly effective. NAC is a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge ROS. Co-incubating your normal cells with NAC prior to or during this compound treatment can neutralize the excess ROS and reduce oxidative stress-induced cell death.[11][12][13][14][15]
-
Use of Calcium Channel Blockers: If calcium overload is the issue, co-administration of a well-characterized L-type calcium channel blocker (e.g., Verapamil) at a low, non-toxic dose could help stabilize intracellular calcium levels and prevent downstream cytotoxic effects. This approach requires careful titration to avoid unwanted effects from the blocker itself.
The diagram below shows how these interventions work.
Caption: Intervention points for mitigating this compound cytotoxicity.
Problem: I need a clear workflow for testing and reducing off-target cytotoxicity.
Q: Can you provide a step-by-step experimental workflow to systematically address and solve the cytotoxicity issue in my normal cell line?
A: Certainly. Following a logical workflow is key to efficiently troubleshooting this issue.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Key Experimental Protocols
Here are detailed methodologies for the essential experiments mentioned in the troubleshooting guide.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
DCFH-DA probe (stock in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as required for your experiment.
-
Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
References
- 1. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derived from this compound, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells [jcancer.org]
- 7. Derived from this compound, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Reactive Oxygen Species Generation in Human Cells by a Novel Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine chemoprotection without decreased cisplatin antitumor efficacy in pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex dose-response curves of fangchinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with fangchinoline, focusing on the interpretation of dose-response data and experimental design.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound, particularly concerning dose-response curves.
| Issue | Possible Causes | Troubleshooting Steps |
| No dose-dependent effect observed | 1. Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing saturation of the effect. 2. Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's effects. 3. Reagent Instability: this compound may have degraded due to improper storage or handling. | 1. Broaden Concentration Range: Test a wider range of concentrations, for example, from nanomolar to high micromolar (e.g., 0.1 µM to 100 µM), to capture the full dose-response curve. 2. Check Cell Line Sensitivity: Review literature for reported IC50 values of this compound on your specific cell line (see Table 1). Consider using a positive control cell line known to be sensitive. 3. Ensure Proper Reagent Handling: this compound should be dissolved in a suitable solvent like DMSO and stored at -80°C for long-term use.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting this compound dilutions or assay reagents. 3. Edge Effects in Plates: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the drug and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number per well. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected drop in cell viability at very low concentrations (Hormesis-like effect) | 1. Biphasic Cellular Response: While not extensively documented for this compound, some phytochemicals can exhibit biphasic or hormetic effects, where low doses stimulate and high doses inhibit a response.[2][3] This could be a genuine biological effect. 2. Experimental Artifact: Contamination or errors in dilution at the lowest concentrations. | 1. Confirm with a Narrower Range: Repeat the experiment with more data points around the low concentrations where the stimulatory effect was observed to confirm if the effect is reproducible. 2. Rule out Artifacts: Prepare fresh serial dilutions and ensure the sterility of your reagents and cell culture. |
| Dose-response curve plateaus at a high level of cell viability (incomplete inhibition) | 1. Heterogeneous Cell Population: The cell line may contain a subpopulation of resistant cells. 2. Drug Solubility Limit: At very high concentrations, this compound may precipitate out of the culture medium, preventing a further increase in the effective dose. 3. Switch in Mechanism: At higher concentrations, the primary mechanism of action may become saturated, and further cell death may be limited. | 1. Analyze Cell Population: Consider techniques like flow cytometry to check for cell population heterogeneity. 2. Check for Precipitation: Visually inspect the culture medium in the high-concentration wells for any signs of drug precipitation. If observed, consider using a different solvent or a lower top concentration. 3. Investigate Alternative Mechanisms: At the plateau, consider assays for other cellular effects, such as cell cycle arrest, which might be the predominant effect at those concentrations.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagic cell death in various cancer cell lines.[4][6] It achieves this by modulating several key signaling pathways, including the suppression of the PI3K/Akt pathway, inhibition of STAT3 activation, and regulation of the AMPK/mTOR pathway.[2][7][8]
Q2: In which solvent should I dissolve this compound and how should I store it?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, this stock solution should be kept at -80°C. For in vivo studies, a solution in 5% DMSO and then in 10% 2-hydroxypropyl-β-cyclodextrin has been used.[1]
Q3: What are typical effective concentrations and IC50 values for this compound?
A3: The effective concentration and IC50 value of this compound are highly dependent on the cell line and the duration of treatment. Generally, IC50 values in various cancer cell lines range from the low micromolar (µM) level. For example, the IC50 has been reported to be approximately 5 µM in HepG2 and PLC/PRF/5 hepatocellular carcinoma cells after 24 hours.[6] In esophageal squamous cell carcinoma cell lines, IC50 values ranged from 1.294 to 3.042 µM.[5] Refer to Table 1 for a summary of reported IC50 values.
Q4: How does this compound affect the cell cycle?
A4: this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines, including breast and esophageal cancer cells.[1][4][9] This arrest is associated with the downregulation of cyclins D1, D3, and E, and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[9]
Q5: Can this compound induce autophagy?
A5: Yes, in some cancer cell lines, such as human hepatocellular carcinoma cells, this compound has been shown to induce autophagic cell death.[6] This process is linked to the p53/sestrin2/AMPK signaling pathway.[6]
Data Presentation: Quantitative Effects of this compound
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 24 h | ~5 | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 24 h | ~5 | [6] |
| EC1 | Esophageal Squamous Cell Carcinoma | 48 h | 3.042 | [5] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 48 h | 1.294 | [5] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 48 h | 2.471 | [5] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 48 h | 2.22 | [5] |
| DLD-1 | Colon Adenocarcinoma | 48 h | 4.53 | [8] |
| LoVo | Colon Adenocarcinoma | 48 h | 5.17 | [8] |
| GBC-SD | Gallbladder Cancer | 48 h | Not specified, but dose-dependent inhibition shown | [4] |
| NOZ | Gallbladder Cancer | 48 h | Not specified, but dose-dependent inhibition shown | [4] |
| A549 | Non-small Cell Lung Cancer | 48 h | IC50 of derivative LYY-35 was evaluated | [1] |
| MRC-5 | Human Lung (for antiviral assay) | 4 days | 12.40 (CC50) | [7] |
Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK8 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: For CCK8, measure the absorbance at 450 nm using a microplate reader. For MTT, first add 150 µL of DMSO to each well to dissolve the formazan crystals, then measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after this compound treatment using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Akt, p-Akt, XIAP, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells per well) in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Culture the cells for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Fixing and Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde, and stain them with 0.1% crystal violet.
-
Quantification: Wash away the excess stain, air dry the plate, and count the number of colonies (typically defined as clusters of >50 cells).
Visualizations
Signaling Pathways
References
- 1. Derived from this compound, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biphasic-dose-response-induced-by-phytochemicals-experimental-evidence - Ask this paper | Bohrium [bohrium.com]
- 4. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with long-term storage of fangchinoline stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the long-term storage, handling, and troubleshooting of fangchinoline stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly used and recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable.[1][3] For optimal solubility, it is critical to use fresh, anhydrous (moisture-free) DMSO, as DMSO that has absorbed moisture will reduce the compound's solubility.[1] this compound is also soluble in chloroform and methanol, but it is poorly soluble or insoluble in water.[1][4]
Q2: How should I properly prepare a high-concentration stock solution?
A2: To ensure complete dissolution, especially at high concentrations (e.g., >20 mM or >10 mg/mL), gentle warming of the solution to 37°C and sonication in an ultrasonic bath are recommended.[3][4] Always use a calibrated balance for the initial weight of the powder and add the solvent incrementally while vortexing. For cell culture applications, the final stock solution should be sterilized by filtering through a 0.22 µm DMSO-compatible filter.
Q3: What are the ideal long-term storage conditions for this compound solutions?
A3: For long-term stability, this compound stock solutions should be stored at -80°C, where they can be stable for 6 to 12 months.[1][2][3] For short-term storage, -20°C is acceptable for up to one month.[1][3] It is also advised to protect the solutions from direct light.[3] The solid powder form is stable for up to 3 years when stored desiccated at -20°C.[1][4]
Q4: Why is it important to aliquot stock solutions?
A4: Aliquoting the stock solution into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles.[1][3] Such cycles can increase the likelihood of compound precipitation and degradation over time, especially as moisture is introduced into the solution upon opening.[5] This ensures the consistency and integrity of the compound across multiple experiments.
Q5: What are the visual signs of this compound degradation or precipitation?
A5: The most common sign of an issue is the formation of a visible precipitate or crystals in the solution, which may appear as a white or off-white solid.[6] This indicates that the compound is falling out of solution. A color change in the solution could also signify chemical degradation. If you observe either of these, the solution's integrity may be compromised.
Troubleshooting Guide
Problem 1: My this compound stock solution in DMSO has formed a precipitate.
-
Potential Cause 1: Storage Temperature. The solution may have been stored at a temperature that is too high (e.g., 4°C) or subjected to repeated freeze-thaw cycles.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[3] If it dissolves, immediately aliquot the solution into smaller, single-use vials and store them properly at -80°C.
-
-
Potential Cause 2: Water Contamination. DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination significantly reduces the solubility of this compound.[1][5]
-
Solution: If redissolving fails, it is best to discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous, high-purity DMSO.
-
Problem 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium.
-
Potential Cause: Poor Aqueous Solubility. This is the most common issue. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the solvent composition shifts dramatically, causing the compound to "crash out" of the solution.[7][8]
-
Solution 1 (Stepwise Dilution): Do not add the concentrated DMSO stock directly to your final volume of media. Instead, perform a stepwise or serial dilution. For example, first, dilute the stock 1:10 in media in a separate tube, vortex well, and then add this intermediate dilution to your final culture.[9]
-
Solution 2 (Increase Final DMSO Concentration): Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity. For most cell lines, a final DMSO concentration of <0.5% is recommended.[9] You may need to optimize this for your specific cell line and experiment.
-
Solution 3 (Vortex During Addition): When adding the this compound stock (or an intermediate dilution) to the final medium, vortex or swirl the medium gently to ensure rapid and even distribution, preventing localized high concentrations that can trigger precipitation.
-
Problem 3: I suspect my stored this compound solution has lost its biological activity.
-
Potential Cause 1: Chemical Degradation. Despite being stable under ideal conditions, this compound can degrade due to oxidation, exposure to light, or incompatible pH if diluted in unstable buffers.[3][10][11] As an antioxidant, it may be susceptible to oxidative degradation.[2][10]
-
Solution: Use an aliquot from a freshly prepared stock solution as a positive control in your experiment. If the fresh stock shows activity and the old stock does not, the old stock has likely degraded and should be discarded.
-
-
Potential Cause 2: Inaccurate Concentration due to Precipitation. If a portion of the compound has precipitated, the actual concentration of the soluble, active compound in your solution will be lower than calculated.
-
Solution: Before use, visually inspect your stock solution for any precipitate. If present, follow the steps in "Troubleshooting Problem 1." To confirm the concentration and integrity, you can perform an analytical check using HPLC (see Protocol 2).
-
Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to keep dry.[4] |
| Stock Solution | Anhydrous DMSO | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw.[1][3] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw.[1][9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| DMSO | ≥ 50 mg/mL (82.14 mM)[3] | Up to 100 mg/mL reported.[1] Use of fresh, anhydrous DMSO is critical. Warming and sonication may be needed. |
| Methanol | Soluble[4] | Quantitative data not readily available. |
| Chloroform | Soluble[4] | Quantitative data not readily available. |
| Water | Insoluble / Slightly Soluble[1][4] | Not recommended as a primary solvent. |
| Ethanol | ~3 mg/mL[1] | Limited solubility compared to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Calculation: Determine the mass of this compound powder needed. The molecular weight of this compound is 608.72 g/mol .
-
Mass (mg) = Desired Volume (mL) x 20 µmol/mL x 608.72 g/mol x 1 mg/1000 µg
-
For 1 mL of 20 mM stock, Mass = 1 mL x 20 x 608.72 / 1000 = 12.17 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound powder into a sterile, conical microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, place the vial in a 37°C water bath or heating block for 5-10 minutes, followed by brief sonication in an ultrasonic bath. Visually inspect to ensure no solid particles remain.
-
Sterilization (for cell culture): If required, filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) or covered cryovials. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term storage.[1][2]
Protocol 2: Stability Assessment using Reverse-Phase HPLC (RP-HPLC)
This protocol provides a framework to assess the stability of a stored this compound solution by comparing it against a freshly prepared standard.
-
Objective: To quantify the percentage of intact this compound in a stored sample relative to a freshly prepared reference standard.
-
Materials:
-
Stored this compound stock solution.
-
Freshly prepared this compound reference stock solution (prepare as per Protocol 1).
-
HPLC-grade methanol and water.
-
HPLC-grade glacial acetic acid and sodium 1-octanesulfonate (optional mobile phase additives).[12]
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
-
Chromatographic Conditions (based on published methods): [12][13]
-
Mobile Phase: Methanol:Water (65:35, v/v), with the pH of the water component adjusted to 3.0 with glacial acetic acid. Adding an ion-pairing agent like sodium 1-octanesulfonate (1.0 g/L) can improve peak shape.[12]
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~280-285 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Dilute the fresh reference stock solution with the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dilute the stored stock solution to the same theoretical concentration as the standard using the mobile phase.
-
Analysis: Inject the standard solution multiple times (e.g., n=3) to ensure system suitability and obtain an average peak area. Then, inject the sample solution multiple times (e.g., n=3).
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time from the standard injection.
-
Calculate the percentage of remaining this compound in the stored sample using the following formula:
-
% Remaining = (Average Peak Area of Sample / Average Peak Area of Standard) x 100%
-
-
A significant decrease (>5-10%) from 100% and the appearance of new peaks in the sample chromatogram indicate degradation. For full validation, a forced degradation study should be performed to ensure the method is stability-indicating.[4][14]
-
Visual Guides & Workflows
References
- 1. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, this compound, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ziath.com [ziath.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of this compound and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Fangchinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of fangchinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common challenges and questions that may arise during the synthesis of this compound derivatives.
Q1: I am getting a very low yield for my 7-O-alkylation reaction. What are the possible causes and how can I improve it?
A1: Low yields in 7-O-alkylation of this compound are a common issue. Here are several factors to consider and troubleshoot:
-
Base Strength and Equivalents: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.
-
Solvent Quality: The reaction is sensitive to moisture.
-
Troubleshooting: Use anhydrous dimethylformamide (DMF) as the solvent. Ensure the solvent is properly dried and stored to prevent quenching of the base and the resulting alkoxide.
-
-
Reaction Time and Temperature: Incomplete reactions can lead to low yields.
-
Troubleshooting: The initial deprotonation with NaH is typically fast (around 30 minutes) at room temperature.[1] After adding the alkyl halide, the reaction time can vary (from hours to overnight).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating might be necessary, but be cautious as this can also promote side reactions.
-
-
Purity of Starting Material: Impurities in the starting this compound can interfere with the reaction.
-
Troubleshooting: Ensure your this compound is of high purity (>95%) before starting the reaction.[1]
-
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating side products. What are these and how can I minimize them?
A2: The formation of side products is a frequent challenge. The structure of this compound offers multiple potential reaction sites.
-
Possible Side Reactions: Besides the desired 7-O-alkylation, reactions can potentially occur at other positions if the conditions are too harsh. With bisbenzylisoquinoline alkaloids, the complexity of the molecule means that various isomers and degradation products can form.
-
Minimizing Side Products:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[1][2] A large excess can lead to undesired secondary reactions.
-
Temperature Control: Add the alkylating agent at a lower temperature (e.g., in an ice-water bath) to control the reaction's exothermicity and improve selectivity.[1]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the phenol.[1]
-
Q3: The purification of my this compound derivative is proving difficult. The product is hard to separate from the starting material and other impurities. What purification strategies are recommended?
A3: Purification can be challenging due to the similar polarities of this compound and its derivatives.
-
Recommended Technique: Flash column chromatography on silica gel is the most commonly reported method for purifying this compound derivatives.[1]
-
Solvent System Optimization:
-
A common eluent system is a gradient of dichloromethane (DCM) and methanol (MeOH).[2] For example, starting with a low polarity mixture (e.g., 100:1 DCM:MeOH) and gradually increasing the polarity can effectively separate the product.
-
The exact ratio will depend on the specific derivative. It is crucial to optimize the solvent system using TLC before running the column.
-
-
Alternative Methods: For very challenging separations, High-Performance Counter-Current Chromatography (HPCCC) has been used for the separation of parent alkaloids like this compound and tetrandrine and could be adapted for derivatives.[3]
Q4: How do I choose between alkylation, acylation, or sulfonylation for modifying the 7-OH group?
A4: The choice of reaction depends on the desired functional group and the stability of the resulting linkage.
-
Alkylation (Ether Linkage): This is achieved using an alkyl halide and a strong base like NaH in DMF.[1][2] This creates a stable ether bond.
-
Acylation (Ester Linkage): This is performed using an acyl chloride or anhydride, typically with a milder base like triethylamine (TEA) in a solvent like DCM.[1] The resulting ester bond may be susceptible to hydrolysis.
-
Sulfonylation (Sulfonate Ester Linkage): This uses a sulfonyl chloride with a base like TEA in DCM.[1] This creates a sulfonate ester, which can also be a good leaving group for further nucleophilic substitution reactions.
Quantitative Data Summary
The yields of synthesized this compound derivatives can vary significantly based on the substituent and reaction conditions.
| Derivative Type | Reagents | Solvent | Yield Range | Reference |
| 7-O-Alkyl ethers | Alkyl halide, NaH | DMF | 29% - 83% | [1][2] |
| 7-O-Acyl esters | Acyl chloride, TEA | DCM | 90% - 96% | [1][2] |
| 7-O-Sulfonyl esters | Sulfonyl chloride, TEA | DCM | ~90% | [2] |
| Amide derivatives | Acyl/Sulfonyl chloride, TEA | DCM | 22% - 71% | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for 7-O-Alkylation of this compound [1][2]
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (Argon or Nitrogen).
-
Add sodium hydride (NaH, 1.2-2 equivalents) portion-wise to the solution at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the alkoxide.
-
Cool the reaction mixture in an ice-water bath.
-
Add the corresponding alkyl halide (1.1-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC.
-
Once complete, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient).
Protocol 2: General Procedure for 7-O-Acylation/Sulfonylation of this compound [1]
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (TEA, 1.5 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the appropriate acyl chloride or sulfonyl chloride (1.1 equivalents).
-
Stir the mixture for 1-5 hours at room temperature until TLC indicates the completion of the reaction.
-
Dilute the reaction mixture with water and extract with DCM.
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: General workflow for synthesizing 7-O-substituted this compound derivatives.
Caption: Troubleshooting guide for low yield in this compound derivative synthesis.
Caption: Logical relationships between different classes of this compound derivatives.
References
- 1. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102285994A - Method for separating and purifying this compound and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
Validation & Comparative
Fangchinoline Shows Promise in Preclinical Cancer Models, Outperforming and Augmenting Standard Chemotherapies
For Immediate Release
[City, State] – November 10, 2025 – New comparative analyses of preclinical xenograft studies reveal that fangchinoline, a bisbenzylisoquinoline alkaloid, demonstrates significant anticancer effects across a range of cancer types, in some cases exceeding the efficacy of standard chemotherapeutic agents and enhancing their activity when used in combination. These findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's potential as a novel therapeutic agent.
This compound has been shown to inhibit tumor growth in xenograft models of ovarian, esophageal, gallbladder, and colon cancers. Notably, in models of ovarian cancer, this compound not only exhibits standalone efficacy but also synergistically enhances the tumor-killing effects of cisplatin.[1][2] In colon adenocarcinoma, this compound has been observed to suppress tumor growth and induce apoptosis through the EGFR-PI3K/AKT signaling pathway.[3][4]
This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.
Comparative Efficacy of this compound in Xenograft Models
Quantitative data from various xenograft studies have been summarized to illustrate the anticancer effects of this compound, both as a monotherapy and in combination with standard chemotherapies.
| Cancer Type | Cell Line | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | OVCAR-3 | NOD SCID Mice | This compound | 7 mg/kg, i.v., weekly | Significant tumor growth inhibition | [1][2] |
| OVCAR-3 | NOD SCID Mice | Cisplatin | 3 mg/kg, i.v., weekly | Significant tumor growth inhibition | [1][2] | |
| OVCAR-3 | NOD SCID Mice | This compound + Cisplatin | 7 mg/kg + 3 mg/kg, i.v., weekly | Enhanced tumor growth inhibition compared to either drug alone | [1][2] | |
| Esophageal Squamous Cell Carcinoma | Kyse150 | Nude Mice | This compound | Not Specified | Significant inhibition of tumor growth and weight | [5] |
| Gallbladder Cancer | GBC-SD | Nude Mice | This compound | Not Specified | Decreased tumor weight and volume | [2] |
| Colon Adenocarcinoma | DLD-1 | Nude Mice | This compound | 0.5 mg/ml, i.p., 3x/week for 4 weeks | Significant repression of tumor growth | [3] |
| Conjunctival Melanoma | CM-AS16 | NCG Mice | This compound | 50 mg/kg/day, i.p. | ~27% decrease in tumor volume | [5] |
Synergistic Effects with Common Chemotherapeutics
Beyond its standalone efficacy, this compound has demonstrated the ability to enhance the activity of several widely used chemotherapy drugs. In multidrug-resistant human cancer cells, this compound, along with tetrandrine, has been shown to reverse resistance to doxorubicin by inhibiting P-glycoprotein activity.[6] Furthermore, a recent study highlighted that this compound can act as an autophagy inhibitor, synergistically enhancing the killing effect of both cisplatin and paclitaxel in lung cancer cells and xenograft models.[7]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key xenograft experiments are provided below.
Ovarian Cancer Xenograft Model[1][2]
-
Animal Model: 6-week-old female Non-Obese Diabetic Severe Combined Immunodeficiency (NOD SCID) mice.
-
Cell Line: OVCAR-3 human ovarian cancer cells.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 OVCAR-3 cells in 100 µL PBS into the flank of each mouse. Tumors were allowed to grow to approximately 50 mm³.
-
Treatment Groups:
-
Control (saline)
-
This compound (7 mg/kg)
-
Cisplatin (3 mg/kg)
-
This compound (7 mg/kg) + Cisplatin (3 mg/kg)
-
-
Administration: Intravenous (i.v.) injection, once weekly.
-
Endpoint Analysis: Tumor volume and body weight were measured throughout the experiment. Tumors were excised and weighed at the end of the study (Day 22).
Colon Adenocarcinoma Xenograft Model[3]
-
Animal Model: Nude mice.
-
Cell Line: DLD-1 human colon adenocarcinoma cells.
-
Tumor Implantation: Subcutaneous injection of 0.1 ml of DLD-1 cells (1×10^7 cells/ml) into the flanks of the mice.
-
Treatment Groups:
-
Control (PBS)
-
This compound (0.5 mg/ml)
-
-
Administration: Intraperitoneal (i.p.) injection of 0.1 ml, three times per week for 4 weeks.
-
Endpoint Analysis: Tumor weight and volume were measured. Immunohistochemistry for Ki67, cyclin D1, Bcl-2, and N-cadherin, and TUNEL assays for apoptosis were performed on tumor tissues.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR-PI3K/AKT and apoptosis pathways are significantly impacted.
This compound's inhibition of the EGFR-PI3K/AKT signaling pathway.
This compound's role in promoting apoptosis.
Experimental Workflow for a Typical Xenograft Study
The following diagram outlines the general workflow for validating the anticancer effects of a compound like this compound in a xenograft model.
General workflow of a xenograft model experiment.
The presented data underscores the potential of this compound as a subject for further investigation in oncology drug development. Its ability to act both independently and in concert with existing therapies warrants deeper exploration of its clinical utility.
References
- 1. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 3. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts antitumour activity by suppressing the EGFR‑PI3K/AKT signalling pathway in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine and this compound, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a novel autophagy inhibitor with an adjuvant of chemotherapy against lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Fangchinoline and Cisplatin in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of fangchinoline in combination with the conventional chemotherapeutic agent, cisplatin, in cancer therapy. The primary focus of this document is on ovarian cancer, for which significant experimental data exists. The guide also explores the potential for similar synergistic interactions in other cancers, such as lung, breast, and glioblastoma, based on the known molecular mechanisms of this compound.
Overview of Synergistic Action in Ovarian Cancer
Recent studies have demonstrated that this compound, a bisbenzylisoquinoline alkaloid, can significantly enhance the therapeutic efficacy of cisplatin in ovarian cancer models. The primary mechanism underlying this synergy is the inhibition of Aurora A kinase by this compound.[1][2] Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and is often overexpressed in ovarian cancer, contributing to poor prognosis.[1][2]
Cisplatin treatment has been observed to increase the expression of Aurora A in ovarian cancer cells, suggesting a potential mechanism of drug resistance.[1] By inhibiting Aurora A, this compound appears to counteract this resistance mechanism, leading to enhanced cisplatin-induced DNA damage and subsequent cancer cell death.[1]
Key Findings:
-
Synergistic Cytotoxicity: The combination of this compound and cisplatin exhibits synergistic effects on reducing the viability of ovarian cancer cells.[1]
-
Enhanced DNA Damage: this compound treatment increases the levels of cisplatin-DNA adducts in cancer cells.[1]
-
In Vivo Efficacy: In animal models, the combination therapy has been shown to be more effective at inhibiting tumor growth than cisplatin alone.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the combination of this compound and cisplatin in ovarian cancer.
Table 1: In Vitro Synergism in OVCAR-3 Ovarian Cancer Cells
| This compound:Cisplatin Molar Ratio | Combination Index (CI) Value* | Interpretation |
| 16:1 | 0.77 | Synergistic |
| 1:1 | 0.513 | Synergistic |
| 0.5:1 | 0.78 | Synergistic |
*Data sourced from a study on OVCAR-3 ovarian cancer cells.[1] A CI value < 1 indicates a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in OVCAR-3 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 22 |
| Control | Vehicle | Significantly larger than all treatment groups |
| Cisplatin alone | 3 mg/kg, weekly | Significantly smaller than control |
| This compound + Cisplatin | 7 mg/kg + 3 mg/kg, weekly | Significantly smaller than Cisplatin alone |
*Data represents the outcome of an in vivo study in mice bearing OVCAR-3 ovarian cancer tumors.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the synergistic action and a general workflow for assessing this synergy.
Caption: Proposed signaling pathway of this compound and cisplatin synergy.
Caption: General experimental workflow for assessing synergy.
Potential for Synergy in Other Cancers
While comprehensive studies on the synergistic effects of this compound and cisplatin are most prominent in ovarian cancer, the known mechanisms of this compound suggest its potential as a synergistic agent in other malignancies as well.
-
Non-Small Cell Lung Cancer (NSCLC): this compound has been shown to inhibit NSCLC metastasis by targeting the ROS/Akt-mTOR signaling pathway.[3] Given that cisplatin is a standard treatment for NSCLC, the combination could potentially offer enhanced efficacy by targeting multiple oncogenic pathways.
-
Breast Cancer: In breast cancer cells, this compound induces G1 phase arrest and apoptosis through the mitochondrial pathway and by decreasing phosphorylated Akt.[4] Combining this with the DNA-damaging effects of cisplatin could lead to a potent anti-cancer effect.
-
Glioblastoma: Although not directly studied in combination with cisplatin, this compound has been shown to suppress the growth and invasion of glioblastoma cells by inhibiting Akt activity. Overcoming the blood-brain barrier remains a challenge, but for tumors accessible to systemically administered drugs, this combination warrants investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and cisplatin synergy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination of both for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The synergistic effect can be determined by calculating the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blotting for Aurora A Kinase
-
Cell Lysis: After treatment with this compound and/or cisplatin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Aurora A kinase (specific dilution as per manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject OVCAR-3 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Groups: Randomize the mice into control (vehicle), cisplatin alone (e.g., 3 mg/kg, i.p., weekly), and combination (this compound at 7 mg/kg, i.p., weekly, and cisplatin at 3 mg/kg, i.p., weekly) groups.
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., day 22), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Aurora A).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to evaluate the in vivo efficacy.
Conclusion
The combination of this compound and cisplatin presents a promising therapeutic strategy, particularly for ovarian cancer. The synergistic effect, driven by the inhibition of Aurora A kinase, leads to enhanced cytotoxicity and tumor growth inhibition. Further research is warranted to explore this combination in other cancer types where this compound has shown anti-tumor activity. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. Novel Aurora A Kinase Inhibitor this compound Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls for Fangchinoline Signaling Studies
For researchers, scientists, and drug development professionals investigating the multifaceted signaling pathways of fangchinoline, this guide provides a comprehensive comparison of appropriate positive and negative controls. Objective experimental data is presented to support the selection of these controls, ensuring the robustness and validity of your research findings.
This compound, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Elucidating the precise molecular mechanisms underlying these activities requires well-controlled experiments. This guide details established positive and negative controls for studying this compound's impact on key signaling cascades: the PI3K/Akt pathway, apoptosis, and the NF-κB and STAT3 inflammation-related pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2][3][4] To validate that the observed effects of this compound are indeed mediated through this pathway, specific and potent inhibitors of PI3K can be used as positive controls.
Positive Controls:
-
Wortmannin: An irreversible and potent PI3K inhibitor.[1][5][6]
-
LY294002: A reversible and specific inhibitor of PI3K.[2][7]
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve this compound and the positive controls.
-
Untreated Cells: To establish a baseline for pathway activity.
Quantitative Comparison of this compound and PI3K/Akt Pathway Controls
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | PI3K | Not explicitly defined as a direct inhibitor with a specific IC50 in most studies, but its downstream effects are documented. | Various cancer cell lines | [2][3] |
| Wortmannin | PI3K | ~2-5 nM | In vitro kinase assays | [1][6][8] |
| LY294002 | PI3Kα, PI3Kδ, PI3Kβ | 0.5 µM, 0.57 µM, 0.97 µM, respectively | In vitro kinase assays | [2][7] |
Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation
This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt pathway to assess the inhibitory effects of this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 5-20 µM), a positive control (Wortmannin at ~100 nM or LY294002 at ~10-20 µM), or a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p85 PI3K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PI3K/Akt Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and points of inhibition.
Apoptosis Signaling Pathway
This compound has been demonstrated to induce apoptosis in a variety of cancer cells.[1][3][5][8][9] To confirm that the observed cell death is indeed apoptosis and to compare the potency of this compound, established apoptosis inducers are used as positive controls.
Positive Controls:
-
Staurosporine: A potent but non-selective protein kinase inhibitor that reliably induces apoptosis in a wide range of cell types.[10][11][12][13]
-
Camptothecin: A topoisomerase I inhibitor that induces apoptosis by causing DNA damage.[14]
Negative Controls:
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent.
-
Untreated Cells: To measure the basal level of apoptosis.
Quantitative Comparison of this compound and Apoptosis Inducers
| Compound | Mechanism | Effective Concentration | Cell Line | Reference |
| This compound | Induces apoptosis through various mechanisms, including PI3K/Akt inhibition and activation of caspases. | IC50 values range from ~1-25 µM depending on the cell line. | Various cancer cell lines | [15][16][17][18] |
| Staurosporine | Broad-spectrum kinase inhibitor. | 0.1 - 1 µM | Various cell lines | [10][11][13] |
| Camptothecin | Topoisomerase I inhibitor. | 4-6 µM | Jurkat cells | [14] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., Staurosporine at 1 µM for 3-6 hours), or a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay Workflow Diagram
Caption: Workflow for Annexin V/PI apoptosis assay.
NF-κB and STAT3 Signaling in Inflammation
This compound exhibits anti-inflammatory properties, partly by inhibiting the NF-κB and STAT3 signaling pathways.[10][15][19][20][21] To study these effects, specific activators of these pathways are used as positive controls.
Positive Controls:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that potently activates the NF-κB pathway through Toll-like receptor 4 (TLR4).[22]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a strong activator of the canonical NF-κB pathway.
-
Interleukin-6 (IL-6): A cytokine that is a primary activator of the JAK/STAT3 signaling pathway.[23]
Negative Controls:
-
Vehicle Control (e.g., PBS or media): To control for the solvent of the activators.
-
Untreated Cells: To establish a baseline of pathway activity.
-
Specific Inhibitors: To confirm pathway-specific effects (e.g., an IKK inhibitor for NF-κB or a JAK inhibitor for STAT3).
Quantitative Comparison of this compound and Inflammatory Pathway Activators
| Compound/Agent | Pathway Activated | Typical Concentration | Cell Type | Reference |
| This compound | Inhibits NF-κB and STAT3 | Varies depending on the study, often in the µM range. | Various | [15][20][21] |
| LPS | NF-κB | 100 ng/mL - 1 µg/mL | Macrophages, other immune cells | [22] |
| TNF-α | NF-κB | 10 - 20 ng/mL | Various cell types | [24] |
| IL-6 | STAT3 | 10 - 50 ng/mL | Various cell types | [23] |
Experimental Protocol: Luciferase Reporter Assay for NF-κB/STAT3 Activity
This assay measures the transcriptional activity of NF-κB or STAT3.
-
Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB or STAT3 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the cells with this compound or a vehicle control for 1-2 hours. Then, stimulate the cells with a positive control activator (LPS or TNF-α for NF-κB; IL-6 for STAT3) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
NF-κB and STAT3 Signaling Pathways Diagram
Caption: NF-κB and STAT3 inflammatory signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. adooq.com [adooq.com]
- 9. Negative regulators of STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Molecular Targets Modulated by this compound in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Aurora A Kinase Inhibitor this compound Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. adooq.com [adooq.com]
- 21. IκBɛ provides negative feedback to control NF-κB oscillations, signaling dynamics, and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. STAT3 can be activated through paracrine signaling in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Negative regulation of NF-κB and its involvement in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Fangchinoline Research: A Comparative Guide
An objective analysis of published data on the biological effects of fangchinoline, a bisbenzylisoquinoline alkaloid, reveals both consistent and divergent findings across various preclinical studies. This guide provides a comparative overview of the research on its anticancer, anti-inflammatory, and neuroprotective properties, with a focus on the reproducibility of experimental results. Detailed methodologies and quantitative data are presented to aid researchers, scientists, and drug development professionals in critically evaluating the existing literature.
Anticancer Effects of this compound
This compound has been extensively investigated for its potential as an anticancer agent, with numerous studies demonstrating its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis in a variety of cancer cell lines. A central and recurring theme in the literature is the modulation of the PI3K/Akt and NF-κB signaling pathways.
Proliferation Inhibition and Apoptosis Induction
A significant body of research supports this compound's dose-dependent inhibitory effect on the proliferation of various cancer cells.[1][2][3] For instance, studies on breast cancer (MDA-MB-231), gastric cancer (SGC7901), and colon adenocarcinoma have consistently reported a reduction in cell viability upon treatment with this compound.[2][3][4] The induction of apoptosis, or programmed cell death, is another frequently observed outcome.[1][5][6] This is often evidenced by methods such as Hoechst staining, Annexin V-FITC assays, and the analysis of key apoptotic proteins like Bax, Bcl-2, and cleaved caspases.[1][2][6]
However, the reported half-maximal inhibitory concentrations (IC50) for cell proliferation vary across studies, even within the same cancer type. This variability can likely be attributed to differences in experimental conditions, such as cell line passage number, culture medium composition, and the specific assay used to measure cell viability. For example, one study reported an IC50 value of 1.07 µM for a this compound derivative in the WM9 melanoma cell line, while another study on A375 and A875 melanoma cells reported IC50 values of 12.41 and 16.20 µM for the parent compound.[1][7]
Signaling Pathways
The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a consistently identified target of this compound.[4][5][6][8] Multiple studies have demonstrated that this compound can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of tumor cell growth and invasion.[4][5][8] This inhibitory effect has been observed in gastric cancer, gallbladder cancer, and breast cancer cells.[2][4][5] Furthermore, some research suggests that this compound directly targets PI3K.[4][8]
The NF-κB signaling pathway, which plays a crucial role in inflammation and cancer, is another well-documented target of this compound.[9][10][11] Studies have shown that this compound can suppress the activation of NF-κB by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit.[9][10] This has been observed in leukemia and multiple myeloma cells.[9]
While the involvement of the PI3K/Akt and NF-κB pathways is a point of convergence in the literature, the specific downstream effectors and the extent of their modulation can differ between studies and cancer types. For example, in gastric cancer cells, this compound's inhibition of the PI3K/Akt pathway was shown to affect the Akt/MMP2/MMP9, Akt/Bad, and Akt/Gsk3β/CDK2 pathways.[8] In gallbladder cancer, the focus was on the PI3K/Akt/XIAP axis.[5]
Autophagy
Interestingly, some studies have reported that this compound can induce autophagy, a cellular process of self-digestion, in cancer cells.[1][12] In colorectal cancer cells, this compound was found to induce autophagy via the AMPK/mTOR/ULK1 pathway.[12] However, the role of this induced autophagy appears to be context-dependent. In some cases, it is described as a cytoprotective mechanism, where inhibiting autophagy enhances this compound-induced cell death.[12] In other instances, it is suggested to be a mechanism of cell death.[1] This discrepancy highlights an area where further research is needed to clarify the precise role of autophagy in the anticancer effects of this compound.
Table 1: Comparison of Anticancer Effects of this compound on Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Reported Effects | Key Signaling Pathways | IC50 Values (µM) | Reference(s) |
| Gastric Cancer | SGC7901 | Inhibition of proliferation and invasion, induction of apoptosis | PI3K/Akt | Not specified | [4][6][8] |
| Breast Cancer | MDA-MB-231 | Inhibition of proliferation, cell cycle arrest at G1, induction of apoptosis | Akt/GSK-3β/cyclin D1 | Not specified | [2] |
| Gallbladder Cancer | GBC-SD, NOZ | Inhibition of proliferation and colony formation, induction of apoptosis | PI3K/Akt/XIAP | Not specified | [5] |
| Colorectal Cancer | HT29, HCT116 | Induction of apoptosis and autophagy | AMPK/mTOR/ULK1 | Not specified | [12] |
| Leukemia | KBM5, HEL | Inhibition of proliferation, induction of apoptosis | PI3K/Akt, MAPK, NF-κB | Not specified | [9][13] |
| Melanoma | A375, A875, WM9 | Inhibition of metastasis and migration, induction of apoptosis | FAK | 12.41, 16.20, 1.07 (derivative) | [1][7] |
| Esophageal Squamous Cell Carcinoma | EC1, ECA109, Kyse450, Kyse150 | Inhibition of proliferation, cell cycle arrest at G1, induction of apoptosis | ATF4, Noxa, DR5 | 1.294 - 3.042 | [14][15] |
Experimental Protocols
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are treated with this compound, harvested, and then stained with Annexin V-FITC and propidium iodide (PI). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, NF-κB p65) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway Diagrams
Caption: this compound's anticancer effects are primarily mediated through the inhibition of the PI3K/Akt and NF-κB signaling pathways, leading to decreased cell proliferation and invasion, and increased apoptosis.
Anti-inflammatory Effects of this compound
This compound has demonstrated anti-inflammatory properties in various experimental models.[16][17][18] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11][17]
Studies have shown that this compound can reduce the production of pro-inflammatory mediators. For instance, in a rat model of rheumatoid arthritis, this compound treatment significantly reduced serum levels of TNF-α and IL-6.[18] In a study on osteoarthritis, this compound was found to alleviate cartilage inflammation by reducing the levels of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-3 (MMP-3).[17]
The inhibitory effect on the NF-κB pathway appears consistent. Research on osteoarthritis suggests that this compound exerts its anti-inflammatory effects by inhibiting the activity of IKKα/β, which is upstream of NF-κB activation.[11][17] Another study demonstrated that a derivative of this compound could inhibit IL-1β release by targeting the NLRP3 inflammasome, without affecting the NF-κB pathway directly, suggesting multiple potential anti-inflammatory mechanisms.[19][20]
While the anti-inflammatory effects are documented, the effective concentrations and the specific molecular targets within the inflammatory cascade can vary between studies.
Table 2: Comparison of Anti-inflammatory Effects of this compound
| Experimental Model | Key Findings | Signaling Pathway | Reference(s) |
| Rheumatoid Arthritis (rat model) | Reduced serum TNF-α and IL-6 | Not specified | [18] |
| Osteoarthritis (mouse and human cartilage models) | Alleviated cartilage inflammation, reduced iNOS and MMP-3 | NF-κB (inhibition of IKKα/β) | [11][17] |
| LPS/Nigericin-induced inflammation (THP-1 cells) | Inhibited IL-1β release | NLRP3 inflammasome (derivative) | [19][20] |
| Hepatocellular Carcinoma | Suppressed IL-6 and IL-1β release, reduced COX-2 and iNOS | NF-κB | [21] |
Experimental Protocols
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or cell culture supernatants.
-
Western Blot Analysis: To measure the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IKK, p-p65).
-
Immunohistochemistry: To detect the localization and expression of inflammatory markers in tissue samples.
Signaling Pathway Diagram
Caption: this compound mitigates inflammation by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.
Neuroprotective Effects of this compound
The neuroprotective potential of this compound is an emerging area of research, with studies suggesting its ability to protect neuronal cells from oxidative stress-induced damage.[22][23][24]
A key mechanism appears to be the modulation of the Keap1-Nrf2 antioxidant pathway.[23][24] One study demonstrated that this compound protected neuronal cells against glutamate-induced oxidative damage by down-regulating Keap1, leading to the activation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[23][24]
Furthermore, this compound has been shown to mitigate the harmful effects of hydrogen peroxide-induced neuronal cell death by reducing the elevation of intracellular calcium and the generation of reactive oxygen species (ROS).[22]
In the context of Alzheimer's disease models, this compound has been reported to alleviate cognitive impairments by enhancing autophagy and mitigating oxidative stress.[25][26] It was found to promote the lysosomal degradation of BACE1, an enzyme involved in the production of amyloid-β peptides.[25]
The research on the neuroprotective effects of this compound is still in its early stages compared to its anticancer and anti-inflammatory properties. While the initial findings are promising and point towards a role in combating oxidative stress, more studies are needed to establish the reproducibility and to fully elucidate the underlying molecular mechanisms.
Table 3: Comparison of Neuroprotective Effects of this compound
| Experimental Model | Key Findings | Signaling Pathway/Mechanism | Reference(s) |
| Glutamate-induced oxidative damage (HT22 cells) | Protected against cell death, reduced ROS, activated Nrf2 | Keap1-Nrf2 | [23][24] |
| Hydrogen peroxide-induced oxidative damage (rat cerebellar granule cells) | Decreased neuronal cell death, inhibited glutamate release and ROS generation | Calcium signaling | [22] |
| Alzheimer's disease (in vitro and in vivo models) | Attenuated amyloidogenic processing, ameliorated cognitive impairment | Autophagy, Oxidative stress reduction | [25][26] |
Experimental Protocols
-
Cell Viability Assays (MTT, Trypan Blue Exclusion): To assess the protective effect of this compound against neurotoxic insults.
-
Reactive Oxygen Species (ROS) Assay: Using fluorescent probes like DCFH-DA to measure intracellular ROS levels.
-
Measurement of Intracellular Calcium Concentration: Using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM).
-
Behavioral Tests (in vivo): Such as the Morris water maze to assess cognitive function in animal models.
Signaling Pathway Diagram
Caption: this compound exhibits neuroprotective effects by mitigating oxidative stress through the activation of the Keap1-Nrf2 pathway and by enhancing autophagy.
Conclusion
The published research on this compound indicates a promising profile as a multi-target agent with potential anticancer, anti-inflammatory, and neuroprotective activities. The most consistently reported findings across multiple studies are its ability to inhibit cancer cell proliferation and induce apoptosis, primarily through the modulation of the PI3K/Akt and NF-κB signaling pathways. Its anti-inflammatory effects also appear to be mediated, at least in part, by the inhibition of the NF-κB pathway. The neuroprotective effects, while less extensively studied, point towards a role in combating oxidative stress.
However, for researchers and drug developers, it is crucial to acknowledge the variability in reported quantitative data, such as IC50 values. These discrepancies likely arise from differences in experimental setups and highlight the need for standardized protocols to ensure better reproducibility of findings. Future research should also aim to further elucidate the molecular mechanisms underlying the observed effects, particularly in the context of autophagy and neuroprotection, and to validate these preclinical findings in more complex in vivo models and eventually in clinical trials. This comparative guide serves as a resource to navigate the existing literature and to identify areas where further investigation is warranted.
References
- 1. Molecular Targets Modulated by this compound in Tumor Cells and Preclinical Models [mdpi.com]
- 2. This compound inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 13. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]
- 15. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of this compound and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. This compound supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome [mdpi.com]
- 21. This compound inhibits metastasis and reduces inflammation-induced epithelial-mesenchymal transition by targeting the FOXM1-ADAM17 axis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protective effects of this compound and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effect of Natural Alkaloid this compound Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | this compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 26. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fangchinoline's Preclinical Efficacy: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of fangchinoline, a bisbenzylisoquinoline alkaloid, in various cancer models. The data herein is compiled from multiple studies to offer an objective comparison of its performance and to provide detailed experimental methodologies for key assays.
This compound, isolated from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties in a variety of preclinical settings.[1][2] Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis.[1][3] This guide summarizes the quantitative data from these studies, details the experimental protocols used, and visualizes the key signaling pathways affected by this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Esophageal Squamous Cell Carcinoma | EC1 | 3.042 | [4][5] |
| ECA109 | 1.294 | [4][5] | |
| Kyse450 | 2.471 | [4][5] | |
| Kyse150 | 2.22 | [4][5] | |
| Normal Human Esophageal Epithelial | HET-1A | 8.93 | [4][5] |
| Melanoma | A375 | 12.41 | [1] |
| A875 | 16.20 | [1] | |
| WM9 | 1.07 | [6] | |
| Colon Adenocarcinoma | DLD-1 | 4.53 | [7] |
| LoVo | 5.17 | [7] | |
| Conjunctival Melanoma | CM-AS16 | 1.63 | [8] |
| Breast Cancer | MDA-MB-231 | Not specified | [1][6] |
| Prostate Cancer | PC3 | Not specified | [1][6] |
| Leukemia | HEL | 0.23 (Derivative 3f) | [9] |
| K562 | Not specified | [6] |
In addition to in vitro studies, the anti-tumor effects of this compound have been confirmed in in vivo animal models, demonstrating its potential for clinical translation.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Breast Cancer | Xenograft mouse model | Not specified | Significantly abrogated tumor growth; modulated expression of CD117 and Ki-67. | [1] |
| Osteosarcoma | Balb/c mice with subcutaneous tumors | Not specified | Effectively attenuated tumor growth through modulation of PI3K pathway. | [1] |
| Colorectal Cancer | HT29 xenograft model | Not specified | Inhibited tumor growth in vivo. | [10] |
| Gallbladder Cancer | Xenograft tumor model | Not specified | Restrained xenograft tumor growth. | [11] |
| Colon Adenocarcinoma | Nude mice xenograft model | Not specified | Significantly repressed tumor growth and promoted apoptosis. | [7][12] |
| Conjunctival Melanoma | In vivo model | Not specified | Inhibited tumor growth. | [8] |
Experimental Protocols
This section provides a detailed overview of the standard methodologies employed in the preclinical evaluation of this compound.
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[7][13]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[1][2]
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the log concentration of this compound.
-
2. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodologies:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13] Cells are treated with this compound, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).[5][13]
-
Hoechst 33258 Staining: This fluorescence microscopy method is used to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[11][13]
-
TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.[11]
-
Western Blot for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved PARP, caspases, Bax, and Bcl-2, are analyzed by western blotting to confirm the apoptotic pathway.[5][7]
-
3. Cell Migration and Invasion Assays (Transwell Assay)
-
Objective: To assess the effect of this compound on the metastatic potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][12]
-
4. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, PI3K, FAK, NF-κB).[7][13][14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
5. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.[1][7][10][11]
-
Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).[1][7]
-
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by targeting several key signaling pathways involved in cell growth, survival, and metastasis. The primary pathways identified in preclinical studies include the PI3K/Akt, FAK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[11][13]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a key mediator of cell migration, invasion, and survival. This compound can suppress the phosphorylation of FAK, thereby inhibiting metastasis.[1][14]
Caption: this compound suppresses the FAK-mediated signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to repress the activation of NF-κB.[15]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow: In Vitro Anti-Cancer Evaluation
The following diagram illustrates a typical workflow for the initial in vitro assessment of this compound's anti-cancer properties.
Caption: A standard workflow for in vitro preclinical studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Targets Modulated by this compound in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]
- 5. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses conjunctival melanoma by directly binding FUBP2 and inhibiting the homologous recombination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 11. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts antitumour activity by suppressing the EGFRP...: Ingenta Connect [ingentaconnect.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound as a kinase inhibitor targets FAK and suppresses FAK-mediated signaling pathway in A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways [mdpi.com]
A Comparative Analysis of Fangchinoline and Other Natural Compounds in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of four natural compounds—Fangchinoline, Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG)—in various Alzheimer's disease (AD) models. The following sections present quantitative data from key experimental readouts, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways to aid in the evaluation of these compounds as potential therapeutic agents for AD.
Comparative Efficacy in Preclinical Alzheimer's Disease Models
The therapeutic potential of this compound, Curcumin, Resveratrol, and EGCG has been investigated through their effects on amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cognitive function. The following tables summarize the quantitative findings from various in vitro and in vivo studies.
Table 1: Inhibition of Amyloid-β Aggregation
| Compound | Assay Type | Aβ Species | IC50 / Effect | Reference |
| This compound | N/A | N/A | Data not available | N/A |
| Curcumin | Thioflavin T | Aβ40 | 0.8 µM | [1][2][3][4][5] |
| Resveratrol | Thioflavin T | Aβ42 | Dose-dependently inhibits fibril formation | [6] |
| EGCG | Thioflavin T | Aβ | Inhibits fibrillogenesis | [7][8] |
IC50 values represent the concentration at which 50% of Aβ aggregation is inhibited.
Table 2: Reduction of Amyloid-β Plaque Burden in Animal Models
| Compound | Animal Model | Treatment Dose & Duration | Plaque Reduction (%) | Brain Region | Reference |
| This compound | N/A | N/A | Data not available | N/A | N/A |
| Curcumin | Tg2576 mice | N/A | 43% decrease in plaque burden | N/A | [9] |
| Resveratrol | Tg6799 mice | N/A | Significant reduction in Aβ42 levels | Hippocampus | [10] |
| EGCG | APPsw (Tg) mice | 50 mg/kg (oral) for 6 months | 54% | Cingulate cortex | [11] |
| 43% | Hippocampus | [11] | |||
| 51% | Entorhinal cortex | [11] |
Table 3: Attenuation of Tau Hyperphosphorylation
| Compound | Model System | Tau Phosphorylation Site(s) | Quantitative Change | Reference |
| This compound | N/A | N/A | Data not available | N/A |
| Curcumin | p25Tg mice | AT8 | Significantly reduced | [12] |
| Resveratrol | Cadmium chloride-treated rats | Ser199, Ser296 | Decreased phosphorylation rate | [13] |
| EGCG | Rat primary cortical neurons | Multiple AD-relevant epitopes | Significant decrease in protein levels | [3] |
Table 4: Modulation of Neuroinflammatory Markers
| Compound | Model System | Marker | Effect | Reference |
| This compound | Aβ1-42-induced mouse model | iNOS | Decrease | [10][14] |
| Curcumin | AlCl3-induced AD mice | TNF-α, IL-1β, IL-6 | Significantly declined | [15] |
| Resveratrol | MPTP-treated mice | TNF-α, IL-1β, IL-6 | Decreased | |
| EGCG | LPS-treated mice | TNF-α, IL-1β, IL-6 | Prevented increase | [2] |
Table 5: Improvement in Cognitive Function (Morris Water Maze)
| Compound | Animal Model | Treatment Dose & Duration | Key Finding | Reference |
| This compound | Aβ1-42-induced mouse model | N/A | Restored cognitive decline to normal conditions | [10][14] |
| Curcumin | Aβ1-42-injected mice | 150 mg/kg/d for 10 days | Improved cognitive function and spatial memory | [11] |
| Resveratrol | Diabetic rats | N/A | Significantly decreased escape latency | |
| EGCG | Scopolamine-induced amnesic rats | N/A | Effectively attenuated long-term spatial learning and memory deficits |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are attributed to their ability to modulate multiple signaling pathways implicated in Alzheimer's disease pathogenesis.
This compound: Autophagy and Oxidative Stress
This compound has been shown to alleviate cognitive deficits by enhancing autophagy and mitigating oxidative stress. It promotes the lysosomal degradation of BACE1, a key enzyme in the production of Aβ, and upregulates antioxidant enzymes.[10][14]
References
- 1. Frontiers | Neurodegenerative diseases and catechins: (−)-epigallocatechin-3-gallate is a modulator of chronic neuroinflammation and oxidative stress [frontiersin.org]
- 2. The efficacy of Epigallocatechin-3-gallate (green tea) in the treatment of Alzheimer’s disease: an overview of pre-clinical studies and translational perspectives in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-3-gallate enhances clearance of phosphorylated tau in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate modulates Tau Post-translational modifications and cytoskeletal network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T Assay [protocols.io]
- 6. Study of green tea and other molecules uncovers new therapeutic strategy for Alzheimer’s [alzheimers.gov]
- 7. Quantitative profiling of posttranslational modifications of pathological tau via sarkosyl fractionation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. This compound alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green tea epigallocatechin-3-gallate (EGCG) reduces beta-amyloid mediated cognitive impairment and modulates tau pathology in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epigallocatechin-3-Gallate (EGCG): New Therapeutic Perspectives for Neuroprotection, Aging, and Neuroinflammation for the Modern Age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Fangchinoline: A Comparative Analysis of its Antiviral Efficacy Across Diverse Cell Lines
A comprehensive review of the experimental evidence supporting the broad-spectrum antiviral activity of the bisbenzylisoquinoline alkaloid, fangchinoline. This guide synthesizes quantitative data on its efficacy against a range of viruses in various cell culture models, details the experimental protocols for assessment, and visualizes its proposed mechanisms of action.
This compound, a natural compound isolated from the root of Stephania tetrandra, has emerged as a promising candidate in the search for novel antiviral agents. Exhibiting a wide range of biological activities, its potential to combat viral infections has been substantiated through numerous in vitro studies. This guide provides a cross-validated comparison of this compound's antiviral activity, offering researchers, scientists, and drug development professionals a consolidated resource of its performance in different cell lines against various viral pathogens.
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of the viral activity, and its 50% cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable safety profile for the compound. The following tables summarize the reported antiviral activities of this compound against several viruses in different cell lines.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviruses | |||||
| SARS-CoV-2 | Vero E6 | - | > 10 | - | [1] |
| MERS-CoV | Vero | - | > 10 | - | [1] |
| HCoV-OC43 | MRC-5 | 1.01 ± 0.07 | 11.46 | > 11.35 | [2] |
| Flaviviruses | |||||
| Zika Virus (ZIKV) | BHK | 0.86 ± 0.47 | 8.41 ± 0.15 | 9.78 | [3] |
| Retroviruses | |||||
| HIV-1 (NL4-3) | MT-4 | 0.8 - 1.7 | - | - | [4] |
| HIV-1 (LAI) | MT-4 | 0.8 - 1.7 | - | - | [4] |
| HIV-1 (BaL) | PM1 | 0.8 - 1.7 | - | - | [4] |
| Other RNA and DNA Viruses | |||||
| Vesicular Stomatitis Virus (VSV) | - | - | - | - | [5] |
| Encephalomyocarditis Virus (EMCV) | - | - | - | - | [5] |
| Influenza A Virus (H1N1) | - | - | - | - | [5] |
| Herpes Simplex Virus-1 (HSV-1) | - | - | - | - | [5] |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | 1.66 | 34.5 | 20.8 | [6][7] |
Note: "-" indicates that the data was not specified in the cited source. The EC50 for SARS-CoV-2 and MERS-CoV was not explicitly provided in a numerical format in the abstract but was demonstrated to be effective at non-toxic concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental to determining the concentration range at which a compound can be tested for antiviral activity without causing significant cell death.
-
Cell Seeding: Plate cells (e.g., Vero E6, BHK-21, MT-4) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium and a "solvent" control if a solvent like DMSO is used.[9]
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Virus Yield Reduction Assay (Plaque Reduction Neutralization Test - PRNT)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 12-well or 24-well plates to form a confluent monolayer.[12]
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units - PFU) and incubate for 1 hour at 37°C.[13]
-
Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.[12]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[12]
-
Incubation: Incubate the plates for several days (depending on the virus) to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.[14]
Mechanism of Action: Time-of-Drug-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
-
Experimental Setup: Cells are infected with the virus, and the compound is added at different time points relative to the infection:
-
Pre-treatment: Compound is added to the cells before the virus.
-
Co-treatment: Compound is added simultaneously with the virus.
-
Post-treatment: Compound is added at various times after the virus has been introduced to the cells.[15]
-
-
Infection and Treatment: Synchronize the infection by incubating the virus with the cells for a short period (e.g., 1 hour) at a high multiplicity of infection (MOI). After this period, unbound virus is washed away. The compound is then added at the designated time points.[16]
-
Quantification of Viral Replication: At the end of the experiment (e.g., 24 hours post-infection), the level of viral replication is quantified, typically by measuring viral RNA using qRT-PCR or by a virus yield reduction assay.[15]
-
Data Analysis: By comparing the level of inhibition at different time points, the stage of the viral life cycle targeted by the compound can be inferred. For instance, if inhibition is only observed during co-treatment, the compound likely targets viral entry.
Visualizing the Mechanisms of Action
This compound has been shown to exert its antiviral effects through multiple mechanisms, including the direct inhibition of viral entry and the modulation of host immune signaling pathways.
Experimental Workflow for Antiviral Assays
The following diagram illustrates a typical workflow for evaluating the antiviral properties of a compound like this compound.
Caption: General workflow for assessing this compound's antiviral activity.
Inhibition of Viral Entry
Studies on viruses like SARS-CoV-2 and Zika virus suggest that this compound can block the initial stages of infection, specifically viral entry into the host cell.[1][3]
References
- 1. This compound inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Zika Virus by Disrupting Virus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits human immunodeficiency virus type 1 replication by interfering with gp160 proteolytic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces antiviral response by suppressing STING degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibits African Swine Fever Virus Replication by Suppressing the AKT/mTOR/NF-κB Signaling Pathway in Porcine Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 13. Plaque reduction neutralization assay [bio-protocol.org]
- 14. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fangchinoline and Its Synthetic Derivatives in Cancer Research
An Objective Guide for Researchers and Drug Development Professionals
Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its anti-cancer properties.[1][2] This has spurred the development of a multitude of synthetic derivatives aimed at enhancing its therapeutic efficacy and overcoming potential limitations. This guide provides a comparative study of this compound and its synthetic derivatives, offering a comprehensive overview of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Comparative Performance: A Data-Driven Overview
The primary motivation for synthesizing this compound derivatives is to improve upon the anti-cancer potency of the parent compound. Numerous studies have demonstrated that strategic chemical modifications can lead to derivatives with significantly lower IC50 values, indicating higher potency against various cancer cell lines.
One study synthesized a series of 25 novel this compound derivatives and evaluated their anti-cancer activity. Among them, compound 2h exhibited remarkable potency against the A549 non-small cell lung cancer cell line, with an IC50 value of 0.26 μM. This was found to be 36.38-fold more active than the parent this compound compound.[3] Another study that synthesized twenty this compound derivatives found that compound 4g showed impressive inhibitory activity against five different cancer cell lines, with a particularly low IC50 value of 1.07 µM against the WM9 human melanoma cell line.[4][5]
A separate investigation into twenty-eight 7-substituted this compound analogues revealed that compound 6 had a promising inhibitory potency against IL-1β activation with an IC50 value of 3.7 μM, highlighting its potential as an anti-inflammatory agent.[2][6] Furthermore, a study focusing on different derivatives found that compound 3i had the most potent inhibitory effect on A549 cell proliferation, with an IC50 value of 0.61 µM.[7]
In a direct comparison with its structural analog, tetrandrine, which differs only by a methoxy group instead of a hydroxyl group at the C7 position, both compounds have shown significant, though sometimes different, biological activities.[1] For instance, one study highlighted that while both this compound and tetrandrine exhibit anti-inflammatory effects, their mechanisms differ. This compound showed inhibitory effects on cyclooxygenase, whereas tetrandrine strongly inhibited murine interleukin-5 (mIL-5) activity.[8] Both compounds, however, have been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein activity.[9]
The following tables summarize the IC50 values of this compound and some of its most potent synthetic derivatives against various cancer cell lines, as reported in the literature.
Table 1: Comparative IC50 Values (µM) of this compound and its Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung) | HEL (Leukemia) | WM9 (Melanoma) | MDA-MB-231 (Breast) | PC3 (Prostate) | K562 (Leukemia) |
| This compound | 9.45[3] | >10[10] | >10[10] | >10[10] | >10[10] | >10[10] |
| Derivative 2h | 0.26 [3] | - | - | - | - | - |
| Derivative 3f | - | 0.23 [10] | - | - | - | - |
| Derivative 4g | - | - | 1.07 [4] | 2.53[4] | 2.81[4] | 2.15[4] |
| Derivative 3i | 0.61 [7] | - | - | - | - | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and apoptosis.
The PI3K/AKT signaling pathway is a central regulator of cell growth and survival. Both this compound and its derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in various cancer cells, including osteosarcoma, gallbladder cancer, and non-small cell lung cancer.[3][11][12] The derivative 2h , for example, was found to inhibit the mTOR/PI3K/AKT pathway in vivo.[3] Molecular docking studies have suggested a high binding affinity between certain derivatives and Akt1 or PI3K, providing a structural basis for their inhibitory activity.[2][3]
The MAPK signaling pathway is another critical pathway involved in cell proliferation and differentiation. Suppression of this pathway by this compound derivatives, such as 3e , contributes to cell cycle arrest and apoptosis in leukemia cells.[2]
Furthermore, this compound has been reported to induce autophagic cell death in hepatocellular carcinoma cells via the p53/sestrin2/AMPK signaling pathway.[9] This highlights the multifaceted mechanisms through which these compounds can combat cancer.
References
- 1. jcimjournal.com [jcimjournal.com]
- 2. This compound derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives inhibits PI3K signaling in vitro and in vivo in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of this compound Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro evaluation of this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antiviral Effects of Fangchinoline and Cepharanthine
Fangchinoline and cepharanthine, both bisbenzylisoquinoline alkaloids, have emerged as promising antiviral candidates, garnering significant attention within the scientific community for their broad-spectrum activity against a range of viruses. This guide provides a comprehensive, data-driven comparison of their antiviral effects, drawing upon available experimental evidence to inform researchers, scientists, and drug development professionals.
Summary of Antiviral Activity
Both this compound and cepharanthine have demonstrated inhibitory effects against various viruses, most notably coronaviruses. The following tables summarize the quantitative data from in vitro studies, providing a comparative overview of their potency.
Table 1: Antiviral Activity against Coronaviruses
| Virus | Compound | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 | This compound | 293TAT | 0.143 | >10 | >70 | [1] |
| SARS-CoV-2 | Cepharanthine | 293TAT | 0.193 | >10 | >52 | [1] |
| SARS-CoV-2 | Cepharanthine | A549-ACE2 | 0.13 (EC50) | - | - | [2] |
| SARS-CoV-2 | Cepharanthine | A549-ACE2 | 1.67 (IC50) | 30.92 | 18.5 | [3] |
| MERS-CoV (pseudovirus) | Cepharanthine | - | 0.140 (EC50) | - | - | [4] |
| SARS-CoV | Cepharanthine | Vero E6 | 6.0 (µg/mL) (EC50) | - | - | [4] |
| HCoV-OC43 | This compound | MRC-5 | - | - | - | [5] |
| HCoV-OC43 | Cepharanthine | MRC-5 | - | - | - | [5] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A higher Selectivity Index indicates a more favorable safety profile.
Table 2: Antiviral Activity against Other Viruses
| Virus | Compound | Cell Line | IC50 / EC50 (µM) | Reference |
| HIV-1 | This compound | MT-4, PM1 | 0.8 - 1.7 | [6] |
| Ebola Virus (EBOV) | Cepharanthine | - | 0.42 | [7] |
| Zika Virus (ZIKV) | Cepharanthine | - | 2.19 | [7] |
| African Swine Fever Virus (ASFV) | This compound | PAMs | 1.66 | [8][9] |
| Vesicular Stomatitis Virus (VSV) | This compound | - | - | [10][11] |
| Encephalomyocarditis virus (EMCV) | This compound | - | - | [10][11] |
| Influenza A virus (H1N1) | This compound | - | - | [10][11] |
| Herpes Simplex Virus-1 (HSV-1) | This compound | - | - | [10][11] |
Mechanisms of Antiviral Action
This compound and cepharanthine exhibit distinct and, in some cases, overlapping mechanisms to thwart viral infections.
This compound:
-
Viral Entry Inhibition: Studies have shown that this compound can block the entry of SARS-CoV, SARS-CoV-2, and MERS-CoV.[12][13]
-
Interference with Glycoprotein Processing: In the context of HIV-1, this compound has been found to inhibit the proteolytic processing of the gp160 envelope glycoprotein, which is crucial for the production of infectious virions.[6]
-
Modulation of Host Signaling Pathways: this compound has been shown to inhibit the replication of the African Swine Fever Virus (ASFV) by suppressing the AKT/mTOR/NF-κB signaling pathway.[8][9] It also induces an antiviral response by preventing the degradation of the STING protein, leading to increased interferon production.[10][11]
Cepharanthine:
-
Blocking Viral Attachment and Entry: A primary mechanism of cepharanthine is the prevention of viral attachment to host cells. It has been shown to bind to the spike glycoprotein of SARS-CoV-2, thereby preventing its interaction with the ACE2 receptor.[14]
-
Inhibition of Membrane Fusion: Cepharanthine can inhibit the membrane fusion mediated by the SARS-CoV-2 spike protein.[15]
-
Modulation of Host Factors: Cepharanthine has been identified as an inhibitor of the Niemann-Pick type C1 (NPC1) protein, which disrupts cellular lipid homeostasis and can impede the entry, replication, and egress of viruses like SARS-CoV-2.[16]
-
Anti-inflammatory and Immunomodulatory Effects: Cepharanthine suppresses the activation of NF-κB and the production of various pro-inflammatory cytokines, which are often crucial for viral replication and the associated inflammatory response.[16][17][18]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Antiviral Activity Assays (General Protocol)
-
Cell Culture: VeroE6, A549-ACE2, 293TAT, or MRC-5 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).
-
Compound Treatment: The cells are treated with varying concentrations of this compound or cepharanthine either before, during, or after viral infection.
-
Quantification of Antiviral Effect: The antiviral activity is assessed using various methods:
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually assessed or quantified using assays like the MTT or MTS assay.
-
Plaque Reduction Assay: The number of viral plaques formed in the presence of the compound is counted to determine the reduction in infectious virus particles.
-
Quantitative Real-Time PCR (qRT-PCR): Viral RNA levels are quantified to measure the inhibition of viral replication.
-
Immunofluorescence Assay: The expression of viral proteins is visualized and quantified using specific antibodies.
-
-
Cytotoxicity Assay: The toxicity of the compounds on the host cells is determined using assays like the MTT or MTS assay to calculate the CC50 value.
Mechanism of Action Studies
-
Time-of-Addition Assay: To determine the stage of the viral life cycle targeted by the compound, it is added at different time points relative to infection (pre-infection, co-infection, post-infection).
-
Viral Entry/Fusion Assays: Pseudotyped viruses expressing the viral entry glycoprotein (e.g., SARS-CoV-2 Spike) are used to specifically assess the inhibition of viral entry and membrane fusion.
-
Western Blot Analysis: The expression levels of viral proteins and host signaling proteins are analyzed to understand the molecular mechanisms of inhibition.
-
Molecular Docking and Simulation: Computational methods are used to predict the binding interactions between the compounds and viral or host proteins.[14]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanisms of action for this compound's antiviral effects.
Caption: Mechanisms of action for cepharanthine's antiviral effects.
Caption: A simplified workflow for in vitro antiviral assays.
Conclusion
Both this compound and cepharanthine demonstrate significant potential as antiviral agents, particularly against coronaviruses. While direct comparative studies are limited, the available data suggests that both compounds are potent inhibitors of SARS-CoV-2 in the sub-micromolar to low micromolar range. Their distinct mechanisms of action, targeting both viral and host factors, offer multiple avenues for therapeutic intervention. Cepharanthine's ability to block viral entry by interfering with the spike protein-ACE2 interaction is a well-documented and compelling mechanism. This compound's multifaceted approach, including entry inhibition and modulation of host immune responses, also presents a strong case for its further development. The synergistic potential of combining these or other antiviral agents with different mechanisms of action warrants further investigation.[12][14] This guide provides a foundation for researchers to compare these two promising alkaloids and to design future studies aimed at developing effective antiviral therapies.
References
- 1. Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cepharanthine: A Promising Old Drug against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits African Swine Fever Virus Replication by Suppressing the AKT/mTOR/NF-κB Signaling Pathway in Porcine Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces antiviral response by suppressing STING degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces antiviral response by suppressing STING degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Fangchinoline's Double-Edged Sword: Unraveling the Role of Autophagy in Cancer Cell Death
A Comparative Guide for Researchers
Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising anti-cancer agent. Its therapeutic potential, however, is intricately linked to a fundamental cellular process: autophagy. This guide provides a comparative analysis of experimental data to elucidate the complex, often contradictory, role of autophagy in this compound-induced cell death across different cancer types. For researchers in oncology and drug development, understanding this duality is critical for designing effective therapeutic strategies.
At a Glance: Autophagy's Dichotomous Role
The prevailing evidence suggests that this compound's impact on autophagy is not uniform. In some cancer cell lines, it triggers a pro-death autophagic response, while in others, autophagy acts as a survival mechanism. This context-dependent function is a crucial consideration for its clinical application.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound on cell viability, apoptosis, and autophagy markers in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Inhibition of Cell Viability | Citation |
| HepG2 | Hepatocellular Carcinoma | 5 | 24 | ~50% | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 5 | 24 | ~40% | [1] |
| T24 | Bladder Cancer | 5 | 24 | ~45% | [2] |
| 5637 | Bladder Cancer | 5 | 24 | ~55% | [2] |
| HT29 | Colorectal Cancer | 10 | 48 | ~60% | [3] |
| HCT116 | Colorectal Cancer | 10 | 48 | ~55% | [3] |
Table 2: Modulation of Autophagy and Apoptosis Markers by this compound
| Cell Line | Treatment | LC3-II/LC3-I Ratio | p62 Expression | Cleaved Caspase-3 | Citation |
| HepG2 | This compound (5 µM, 24h) | Increased | - | Not Induced | [1] |
| T24 | This compound (5 µM, 24h) | Increased | Decreased | Increased | [2][4] |
| 5637 | This compound (5 µM, 24h) | Increased | Decreased | Increased | [2][4] |
| HT29 | This compound (10 µM, 48h) | Increased | Decreased | Increased | [3] |
| HCT116 | This compound (10 µM, 48h) | Increased | Decreased | Increased | [3] |
Table 3: Impact of Autophagy Inhibition on this compound-Induced Cell Death
| Cell Line | This compound Treatment | Autophagy Inhibitor | Effect on Cell Viability/Apoptosis | Citation |
| HepG2 | 5 µM, 24h | 3-MA | Decreased Cell Death | [1] |
| T24 | 5 µM, 24h | 3-MA | Enhanced Apoptosis | [2][4] |
| HT29 | 10 µM, 48h | 3-MA | Enhanced Cell Death | [3] |
| HCT116 | 10 µM, 48h | 3-MA | Enhanced Cell Death | [3] |
Signaling Pathways: A Tale of Two Mechanisms
The decision between pro-death and pro-survival autophagy in response to this compound appears to be governed by distinct signaling cascades.
In hepatocellular carcinoma cells, this compound induces autophagic cell death through an mTOR-independent pathway involving p53, sestrin2, and AMPK.[1][5] Conversely, in bladder and colorectal cancer, this compound-induced autophagy is often a cytoprotective response mediated by the inhibition of the PI3K/Akt/mTOR pathway or activation of the AMPK/mTOR/ULK1 pathway.[2][3]
References
- 1. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. "this compound Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]
- 4. This compound Induces Apoptosis, Autophagy and Energetic Impairment in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Fangchinoline: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Fangchinoline. It includes detailed personal protective equipment (PPE) protocols, operational guidelines, and waste disposal procedures to ensure a safe and compliant research environment.
This compound, a bisbenzylisoquinoline alkaloid, is a potent compound with significant research interest.[1] Due to its biological activity, stringent safety measures are imperative to protect researchers from potential exposure and to prevent environmental contamination. This guide outlines the necessary precautions and procedures for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and eye contact. The following equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents dermal absorption. The specific breakthrough time of the glove material should be considered. |
| Body Protection | Impervious clothing, such as a lab coat or gown | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | Essential when handling the powdered form to prevent inhalation of fine particles. |
Operational Plan: Safe Handling Procedures
Adherence to standardized operational procedures is critical to maintaining a safe laboratory environment when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Utilize a fume hood or other appropriate exhaust ventilation when handling the powdered form or preparing solutions to avoid the formation of dust and aerosols.[2]
-
Ensure easy access to a safety shower and eyewash station.[2]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Solution Preparation: Conduct all weighing and solution preparation of powdered this compound within a fume hood to minimize inhalation risks.
-
Handling Solutions: When working with solutions of this compound, exercise caution to prevent splashes and spills.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate all work surfaces.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm, as the substance is very toxic to aquatic life with long-lasting effects.[2]
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[2] Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.
-
Spill Cleanup: In the event of a spill, wear full PPE.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Quantitative Toxicity Data
While specific occupational exposure limits (OELs) for this compound have not been established, data from related bisbenzylisoquinoline alkaloids and in vitro cytotoxicity studies provide valuable insight into its potency.
Acute Toxicity Data for a Related Compound (Tetrandrine)
| Compound | Route of Administration | Species | LD50 Value |
| Tetrandrine | Intraperitoneal | Mouse | 41,300 µg/kg[3] |
| Tetrandrine | Intravenous | Mouse | 444.67 ± 35.76 mg/kg[4] |
In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 0.26 - 0.78[5] |
| Hela | Cervical Cancer | Varies by derivative[5] |
| HepG-2 | Liver Cancer | Varies by derivative[5] |
| MCF-7 | Breast Cancer | Varies by derivative[5] |
| MDA-MB-231 | Breast Cancer | Varies by derivative[5] |
| GBC-SD | Gallbladder Cancer | Dose-dependent inhibition[6] |
| NOZ | Gallbladder Cancer | Dose-dependent inhibition[6] |
Experimental Protocols and Workflows
The following diagrams illustrate a general workflow for in vitro experiments with this compound and a key signaling pathway it affects.
References
- 1. This compound | C37H40N2O6 | CID 73481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|436-77-1|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
